molecular formula C8H6F2O3 B179951 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole CAS No. 157437-25-7

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B179951
CAS No.: 157437-25-7
M. Wt: 188.13 g/mol
InChI Key: VHULACBMFYTQMM-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol
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InChI

InChI=1S/C8H6F2O3/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULACBMFYTQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274672
Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
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Molecular Weight

188.13 g/mol
Source PubChem
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CAS No.

157437-25-7
Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
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Record name 2,2-Difluoro-1,3-benzodioxole-4-methanol
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Record name (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a benzodioxole core with a difluoromethylenedioxy bridge and a hydroxymethyl substituent, impart desirable physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Appearance Solid
CAS Number 157437-25-7[1]
SMILES OCc1cccc2c1OC(F)(F)O2[1]
InChI Key VHULACBMFYTQMM-UHFFFAOYSA-N

Note: Specific quantitative data for melting point, boiling point, and solubility were not found in the available search results.

Synthesis

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Experimental Protocol: Reduction of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

While a specific detailed protocol for the synthesis of the 4-hydroxymethyl derivative was not explicitly found, a general and reliable method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[2][3][4]

Materials:

  • 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

Biological Relevance and Applications

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural component in various biologically active molecules. This scaffold is often utilized in drug discovery to enhance metabolic stability and improve pharmacokinetic properties, such as increased brain penetration.[1]

Intermediate in the Synthesis of CFTR Modulators

A closely related isomer, (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol, is a known intermediate in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[6] The CFTR protein is crucial for ion and water transport across cell membranes, and its dysfunction leads to cystic fibrosis. The development of CFTR modulators is a key therapeutic strategy for this disease. The general role of such intermediates is to be incorporated into a larger molecule that ultimately interacts with the CFTR protein, aiding in its proper folding, trafficking to the cell surface, and/or channel gating.

Although a direct signaling pathway for this compound is not documented, its structural similarity to intermediates used in the development of CFTR correctors suggests its potential utility in this therapeutic area. The diagram below illustrates a generalized workflow for the use of such a building block in a drug discovery program targeting CFTR.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation aldehyde 2,2-difluoro-1,3- benzodioxole-4-carbaldehyde reduction Reduction (e.g., NaBH4) aldehyde->reduction alcohol 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole reduction->alcohol coupling Coupling Reactions alcohol->coupling lead_compound Lead Compound (CFTR Corrector) coupling->lead_compound in_vitro In Vitro Assays (CFTR function) lead_compound->in_vitro Testing in_vivo In Vivo Models (Cystic Fibrosis) in_vitro->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Synthetic workflow and evaluation pipeline for a potential CFTR corrector.

Precursor for PET Ligands

Fluorinated benzodioxole methanol derivatives are valuable intermediates in the synthesis of Positron Emission Tomography (PET) ligands.[1] The introduction of fluorine, particularly the difluoromethyl group, can enhance the metabolic stability and blood-brain barrier penetration of molecules, which are critical properties for PET tracers designed for neuroimaging.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with potential applications in drug discovery, particularly in the development of CFTR modulators and PET ligands. While detailed experimental data on its physical properties are limited, its synthesis is accessible through the reduction of the corresponding aldehyde. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

physicochemical characteristics of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound belonging to the benzodioxole class of molecules. The incorporation of fluorine atoms and a hydroxymethyl group onto the benzodioxole scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The difluoromethylenedioxy group can alter the electronic properties and metabolic stability of the molecule, while the hydroxymethyl group provides a reactive handle for further chemical modifications. This document provides a comprehensive overview of the known physicochemical characteristics, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Physicochemical Characteristics

Limited experimental data is publicly available for this compound. The following tables summarize the available and predicted physicochemical properties to provide a foundational understanding of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₈H₆F₂O₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 188.13 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Physical Form Solid--INVALID-LINK--[2]
Melting Point Not experimentally determined. Predicted values may vary.
Boiling Point Not experimentally determined. Predicted values may vary.
Purity 99%--INVALID-LINK--[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
pKa ~13.5 (hydroxyl proton)Prediction based on the acidity of benzylic alcohols. The electron-withdrawing nature of the difluorobenzodioxole ring may slightly decrease this value.
LogP ~1.5 - 2.0Prediction based on the contribution of the lipophilic benzodioxole core and the hydrophilic hydroxymethyl group.
Water Solubility Low to moderateThe presence of the polar hydroxymethyl group may increase water solubility compared to the parent 2,2-difluoro-1,3-benzodioxole.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound would likely involve the protection of a catechol derivative, followed by functionalization and deprotection steps.

Proposed Synthetic Pathway

Synthesis_Pathway Start 3,4-Dihydroxybenzyl alcohol Intermediate1 Protected Catechol Start->Intermediate1 Protection Intermediate2 4-Hydroxymethyl-1,3-benzodioxole Intermediate1->Intermediate2 Formylation/ Cyclization Target 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole Intermediate2->Target Difluorination

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies:

  • Protection of Catechol: The synthesis would likely commence with the protection of the hydroxyl groups of 3,4-dihydroxybenzyl alcohol. This is a standard procedure to prevent unwanted side reactions during subsequent steps.

  • Formation of the Benzodioxole Ring: The protected catechol can then be reacted with a suitable one-carbon electrophile, such as dichlorodifluoromethane or a related reagent, in the presence of a base to form the 2,2-difluoro-1,3-benzodioxole ring system.

  • Deprotection: Finally, removal of the protecting groups from the hydroxymethyl moiety would yield the target compound.

  • Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the desired purity.

Analytical Methods

Standard analytical techniques would be employed to characterize and assess the purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key signals would include those for the aromatic carbons, the methylene carbon, and the carbon of the difluoromethylenedioxy group, which would likely appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: Fluorine NMR would be a crucial technique to confirm the presence of the CF₂ group, showing a single resonance.

2. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, likely with a small amount of acid modifier like trifluoroacetic acid, would be a good starting point for method development. Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the benzodioxole chromophore.

3. Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be appropriate ionization techniques. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Workflow for Analysis

Analysis_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry (ESI or APCI) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data HPLC->Data MS->Data

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Biological Relevance and Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound, the benzodioxole scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of 1,3-benzodioxole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The introduction of the difluoromethylenedioxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. The hydroxymethyl group serves as a versatile handle for the synthesis of more complex molecules, allowing for its incorporation into larger drug candidates.

Given these structural features, this compound could be a valuable intermediate in the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.

Logical Relationship for Potential Drug Discovery

Drug_Discovery_Logic Core 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole Modification Chemical Modification (e.g., esterification, etherification) Core->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Logical progression from the core molecule to lead compound identification in drug discovery.

Conclusion

This compound is a compound with potential for further exploration in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset on its physicochemical properties is currently lacking, this guide provides a summary of its known characteristics and outlines plausible experimental approaches for its synthesis and analysis. The structural features of this molecule suggest that it could serve as a valuable building block for the creation of novel compounds with interesting biological activities. Further investigation is necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a fluorinated benzodioxole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental crystallographic data, this report leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional geometry, bond lengths, and bond angles. The methodologies for key spectroscopic characterization techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also detailed. Furthermore, a representative experimental workflow for the evaluation of such a compound in a drug discovery context is presented. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams generated with Graphviz (DOT language).

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar benzodioxole ring system, which is substituted with a hydroxymethyl group at the 4-position. The dioxole ring features a difluorinated carbon atom, which significantly influences the electronic properties and conformation of the molecule. The presence of the fluorine atoms and the hydroxymethyl group introduces polarity and potential sites for hydrogen bonding, which are critical for its interaction with biological targets.

Predicted Molecular Geometry

The three-dimensional structure of this compound was predicted using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-31G* basis set. The optimized geometry reveals a nearly planar five-membered dioxole ring fused to the benzene ring. The hydroxymethyl group exhibits rotational freedom around the C-C bond connecting it to the benzodioxole core.

Caption: Ball-and-stick model of this compound.

Bond Lengths and Angles

The calculated bond lengths and angles provide a quantitative description of the molecular geometry. The C-F bonds are, as expected, short and strong, while the C-O bonds within the dioxole ring are slightly longer than a typical C-O double bond but shorter than a single bond, indicating some degree of electron delocalization.

Table 1: Predicted Bond Lengths for this compound

BondLength (Å)
C1-C21.398
C2-C31.395
C3-C41.399
C4-C51.401
C5-C61.396
C6-C11.397
C1-O11.375
O1-C71.389
C7-O21.388
O2-C21.376
C7-F11.355
C7-F21.356
C4-C81.512
C8-O31.428
O3-H60.967
C-H (Aromatic)~1.085
C-H (Methylene)~1.096

Table 2: Predicted Bond Angles for this compound

AngleAngle (°)
C6-C1-C2120.1
C1-C2-C3119.9
C2-C3-C4120.2
C3-C4-C5119.8
C4-C5-C6120.0
C5-C6-C1119.9
C2-O2-C7105.2
O2-C7-O1104.8
C7-O1-C1105.3
O1-C1-C6118.5
O2-C2-C3118.6
F1-C7-F2108.5
O1-C7-F1109.8
O2-C7-F2109.7
C3-C4-C8120.5
C5-C4-C8119.7
C4-C8-O3111.2
H-C-H (Methylene)~109.5
C-O-H (Alcohol)~108.9

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and proton/carbon environment of this compound.

Methodology:

  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample placed directly on the crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization and evaluation of a novel compound like this compound in a drug discovery program.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_adme ADME Profiling synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC) nmr->purity ms->purity ir->purity in_vitro In Vitro Target-Based Assay purity->in_vitro cell_based Cell-Based Assay in_vitro->cell_based solubility Solubility cell_based->solubility permeability Permeability (e.g., PAMPA) solubility->permeability metabolic_stability Metabolic Stability permeability->metabolic_stability

Caption: High-level workflow for new compound evaluation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound based on computational modeling. The presented bond lengths, bond angles, and molecular geometry offer valuable insights for researchers working with this and related compounds. The outlined experimental protocols for NMR and IR spectroscopy serve as a practical guide for its characterization. The illustrative workflow highlights the typical progression of a novel compound through the initial stages of a drug discovery pipeline. This comprehensive information is intended to support further research and development efforts involving this promising chemical entity.

Technical Guide: Properties and Safety of (2,2-difluoro-1,3-benzodioxol-4-yl)methanol (CAS 157437-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol, with CAS number 157437-25-7, is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a difluorinated benzodioxole moiety, imparts unique properties that are leveraged in modern drug discovery. Notably, this compound is a critical building block in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that targets the underlying cause of cystic fibrosis. This guide provides a comprehensive overview of the available technical data on its properties and safety, intended for professionals in research and drug development.

Chemical and Physical Properties

The known chemical and physical properties of (2,2-difluoro-1,3-benzodioxol-4-yl)methanol are summarized in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.

PropertyValueSource
CAS Number 157437-25-7ChemShuttle[1]
Molecular Formula C₈H₆F₂O₃ChemShuttle[1]
Molecular Weight 188.13 g/mol ChemShuttle[1]
Purity Typically ≥95%ChemShuttle[1]
Appearance Not explicitly stated, likely a solidInferred from storage conditions
Storage 2-8 °CChemShuttle[1]
SMILES OCC1=CC=CC2=C1OC(F)(F)O2ChemShuttle[1]

Safety and Handling

Inferred Hazard Profile:

Based on the SDS for 2,2-Difluoro-1,3-benzodioxole and fluorinated benzyl alcohols, the following hazards should be anticipated[2][3][4][5][6][7][8][9][10][11]:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[2][8]Wear protective gloves and clothing. Wash skin thoroughly after handling.[8]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[2][8]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][8]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[8]
Flammability The parent compound, 2,2-Difluoro-1,3-benzodioxole, is a flammable liquid and vapor.[2][6]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[6]

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are recommended.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8 °C.[1]

Role in Synthesis and Experimental Workflows

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol is a valuable intermediate in multi-step organic synthesis. Its primary documented application is in the preparation of CFTR modulators. A patent for a related compound outlines a synthetic route where the corresponding (2,2-difluoro-1,3-benzodioxol-5-yl)-methanol is used.[12] While a specific, detailed experimental protocol for the synthesis of CAS 157437-25-7 is not publicly detailed, its role in synthesis can be illustrated.

The following diagram represents a generalized workflow for the synthesis of a CFTR corrector, highlighting the integration of the (2,2-difluoro-1,3-benzodioxol-4-yl)methanol core structure.

G cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_end Final Product A (2,2-difluoro-1,3-benzodioxol-4-yl)methanol CAS: 157437-25-7 C Step 1: Functional Group Transformation (e.g., Oxidation to Aldehyde/Carboxylic Acid) A->C B Other Synthetic Precursors D Step 2: Coupling Reaction (e.g., Amide Bond Formation) B->D C->D E Step 3: Further Modifications & Purification D->E F CFTR Modulator (e.g., ABBV/GLPG-2222 analog) E->F

Generalized synthetic workflow for a CFTR modulator.

Biological Context: CFTR Signaling Pathway

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol itself is not expected to have direct biological activity. Its significance lies in its use to synthesize molecules that modulate the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[13][14][15][16] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, causing cystic fibrosis.[17][18]

CFTR correctors, synthesized using intermediates like the one discussed, are designed to rescue the function of mutant CFTR. The general signaling pathway for CFTR activation and the mechanism of action for correctors are depicted below.

G cluster_pathway CFTR Activation Pathway cluster_correction Mechanism of CFTR Correctors GPCR G-Protein Coupled Receptor (GPCR) AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_channel CFTR Channel PKA->CFTR_channel Phosphorylates & Activates Ion_transport Cl- / HCO3- Transport CFTR_channel->Ion_transport Mediates ER Endoplasmic Reticulum (ER) Mutant_CFTR Misfolded Mutant CFTR (e.g., F508del) ER->Mutant_CFTR Synthesis of Corrector CFTR Corrector (Synthesized from intermediate) Mutant_CFTR->Corrector Binds to Corrected_CFTR Correctly Folded CFTR Corrector->Corrected_CFTR Promotes proper folding Cell_Membrane Cell Membrane Corrected_CFTR->Cell_Membrane Trafficking to Cell_Membrane->CFTR_channel Functional channel at membrane

CFTR activation pathway and the role of CFTR correctors.

CFTR correctors are a class of drugs that bind to the misfolded CFTR protein, helping it to fold into the correct three-dimensional shape.[17] This allows the protein to be trafficked to the cell surface, where it can function as an ion channel.[17] The use of intermediates like (2,2-difluoro-1,3-benzodioxol-4-yl)methanol is crucial for creating the specific molecular architecture required for these correctors to effectively interact with and stabilize the mutant CFTR protein.[19][20][21]

Conclusion

(2,2-difluoro-1,3-benzodioxol-4-yl)methanol (CAS 157437-25-7) is a specialized chemical intermediate with a defined role in the synthesis of advanced pharmaceutical agents, particularly CFTR modulators for the treatment of cystic fibrosis. While specific safety and experimental data for this compound are limited, a conservative approach to handling based on the known hazards of structurally related compounds is essential. Its utility in medicinal chemistry underscores the importance of such fluorinated building blocks in the development of targeted therapies. Further research and publication of its detailed properties and synthetic protocols would be beneficial to the scientific community.

References

Potential Research Areas for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential research applications of the chemical compound 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole . While direct biological studies on this specific molecule are limited in publicly accessible literature, its structural motif is a key component in the development of advanced therapeutics, most notably as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document will synthesize the available information on its chemical properties and, more extensively, on the biological activities and therapeutic potential of its derivatives.

Chemical Properties and Synthesis Overview

This compound is a solid organic compound with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][2][3][4] The presence of the difluorinated dioxole ring offers unique electronic properties and metabolic stability, making it an attractive scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1][2][3]
Molecular Weight 188.13[1][2][3]
Form Solid[1][4]
CAS Number 157437-25-7[2][3]
InChI Key VHULACBMFYTQMM-UHFFFAOYSA-N[1][4]

Primary Research Area: Cystic Fibrosis and CFTR Modulation

The most significant application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of CFTR modulators for the treatment of cystic fibrosis (CF). CF is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein.[8] This protein functions as a chloride ion channel in epithelial cells.[8] The most common mutation, ΔF508, results in a misfolded protein that is prematurely degraded and does not reach the cell surface.[8]

CFTR modulators are small molecules that aim to correct the defects in the mutant CFTR protein. They are broadly classified into correctors , which help the misfolded protein to fold correctly and traffic to the cell surface, and potentiators , which enhance the channel opening probability of the CFTR protein at the cell surface.[9]

The 2,2-difluoro-1,3-benzodioxole group is a key structural feature in several potent CFTR correctors. It is believed that this moiety contributes to the molecule's overall conformation and its ability to interact with the mutant CFTR protein, thereby facilitating its proper folding.[8][10]

Signaling Pathway: CFTR Protein Processing and Function

The diagram below illustrates the synthesis and processing of the CFTR protein and the points at which correctors and potentiators exert their effects.

CFTR_Pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Protein Trafficking cluster_function Protein Function ER Endoplasmic Reticulum (ER) WT_CFTR Wild-Type CFTR (Correct Folding) ER->WT_CFTR Folding Mutant_CFTR ΔF508-CFTR (Misfolding) ER->Mutant_CFTR Misfolding Golgi Golgi Apparatus Membrane Cell Membrane Golgi->Membrane Insertion Functional_Channel Functional CFTR Channel (Cl- Transport) Membrane->Functional_Channel NonFunctional_Channel Non-Functional Channel Membrane->NonFunctional_Channel Gating Defect Degradation Proteasomal Degradation WT_CFTR->Golgi Trafficking Mutant_CFTR->Degradation Corrected_CFTR Corrected ΔF508-CFTR Mutant_CFTR->Corrected_CFTR Corrected_CFTR->Golgi NonFunctional_Channel->Functional_Channel Corrector Corrector Molecules Corrector->Mutant_CFTR Rescues Folding Potentiator Potentiator Molecules Potentiator->NonFunctional_Channel Improves Gating Experimental_Workflow HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Potentiators or Correctors) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit_ID->SAR Primary_Cells Validation in Primary Human Epithelial Cells (e.g., HBE) SAR->Primary_Cells Organoids Testing in Patient-Derived Organoids (Forskolin-Induced Swelling Assay) Primary_Cells->Organoids Preclinical Preclinical Development (In Vivo Models) Organoids->Preclinical

References

Spectroscopic and Structural Characterization of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characterization of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar benzodioxole derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and related molecules.

Chemical Structure and Properties

  • IUPAC Name: (2,2-Difluoro-1,3-benzodioxol-4-yl)methanol

  • Molecular Formula: C₈H₆F₂O₃[1][2]

  • Molecular Weight: 188.13 g/mol [1][2]

  • CAS Number: 157437-25-7[2]

  • Physical Form: Solid[1]

Structure:

Caption: Figure 1. Chemical Structure of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for analogous benzodioxole derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m3HAr-H
~4.7s2H-CH₂OH
~2.5 (broad)s1H-CH₂OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145-150Ar-C -O
~120-130Ar-C H
~110-120Ar-C -CH₂OH
~116 (t)-C F₂- (J ≈ 250 Hz)
~108Ar-C H
~60-65-C H₂OH

Table 3: Predicted ¹⁹F NMR Data (471 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -50 to -70s-CF₂ -

Table 4: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3350 (broad)MediumO-H stretch (alcohol)
~3050WeakC-H stretch (aromatic)
~2900WeakC-H stretch (aliphatic)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
189.0357[M+H]⁺
171.0251[M+H - H₂O]⁺
141.0282[M+H - H₂O - CH₂O]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the characterization of novel organic compounds.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

G Figure 2. NMR Spectroscopy Workflow prep Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) acq Data Acquisition (¹H, ¹³C, ¹⁹F NMR spectra on a 500 MHz spectrometer) prep->acq proc Data Processing (Fourier transformation, phase and baseline correction) acq->proc analysis Spectral Analysis (Chemical shift, multiplicity, and integration analysis) proc->analysis

Caption: Figure 2. NMR Spectroscopy Workflow.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, several hundred to thousands of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

G Figure 3. FT-IR Spectroscopy Workflow sample_prep Sample Preparation (Place a small amount of solid sample on the ATR crystal) background Background Scan (Collect a background spectrum of the empty ATR crystal) sample_prep->background sample_scan Sample Scan (Collect the spectrum of the sample) background->sample_scan analysis Data Analysis (Identify characteristic absorption bands) sample_scan->analysis

Caption: Figure 3. FT-IR Spectroscopy Workflow.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption frequencies corresponding to the various functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

G Figure 4. Mass Spectrometry Workflow sample_prep Sample Preparation (Dissolve sample in a suitable solvent, e.g., methanol) infusion Direct Infusion (Introduce the sample solution into the ESI source) sample_prep->infusion acquisition Data Acquisition (Acquire mass spectrum in positive ion mode) infusion->acquisition analysis Data Analysis (Determine molecular ion peak and fragmentation patterns) acquisition->analysis

Caption: Figure 4. Mass Spectrometry Workflow.

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion. Acquire the mass spectrum in positive ion mode over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is predictive, the detailed experimental protocols offer a robust framework for the empirical characterization of this and structurally related compounds. For drug development professionals, this information is crucial for quality control, structural confirmation, and as a basis for further analytical method development. Researchers and scientists can utilize these methodologies to elucidate the structures of novel benzodioxole derivatives and to explore their chemical and physical properties.

References

A Technical Guide to the Theoretical Stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes information from related 1,3-benzodioxole derivatives to infer potential stability characteristics and degradation pathways. It also presents relevant experimental protocols for stability assessment and outlines the computational methods that could be applied for a dedicated theoretical study.

Inferred Molecular Stability and Potential Degradation Pathways

Based on studies of structurally similar compounds, the stability of this compound is likely influenced by several factors, including pH, exposure to air and light, and temperature. The primary sites for potential degradation are the hydroxymethyl group and the difluorobenzodioxole ring.

Potential Degradation Pathways:

  • Oxidation: The hydroxymethyl group and the aromatic ring are susceptible to oxidation. Handling the compound under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this. The addition of antioxidants may also be considered.

  • pH Instability: The benzodioxole ring may be susceptible to cleavage under harsh acidic or basic conditions. The stability of the compound should be evaluated across a range of pH values to identify the optimal conditions for its handling and formulation.

  • Thermal Lability: High temperatures can lead to decomposition. It is recommended to store the compound at low temperatures, such as -20°C, to ensure its stability.

  • Photosensitivity: Aromatic systems can be sensitive to light, leading to photodecomposition. It is advisable to protect the compound from light by using amber vials or other light-protecting measures.

A proposed logical workflow for assessing the stability of this compound is presented below.

G cluster_initial Initial Assessment cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome start Compound: 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradation observed profile Establish Stability Profile hplc->profile Quantify degradation pathway Elucidate Degradation Pathways lcms->pathway pathway->profile

Stability Assessment Workflow

Quantitative Data from Related Compounds

While no specific quantitative theoretical data for this compound was found, theoretical studies on other 1,3-benzodioxole derivatives have been conducted to understand their molecular properties. These studies often involve quantum chemical calculations to determine parameters that can infer reactivity and stability.

Molecular PropertyDescriptionRelevance to Stability
HOMO (Highest Occupied Molecular Orbital) Energy The energy of the outermost electron-containing orbital.Higher HOMO energy can indicate a higher propensity for the molecule to donate electrons and undergo oxidation.
LUMO (Lowest Unoccupied Molecular Orbital) Energy The energy of the lowest-energy orbital that is devoid of electrons.Lower LUMO energy suggests a greater ability to accept electrons, which can be related to reactivity with nucleophiles.
HOMO-LUMO Energy Gap (Eg) The difference in energy between the HOMO and LUMO.A smaller energy gap is generally associated with higher chemical reactivity and lower stability.
Chemical Hardness (η) A measure of the molecule's resistance to deformation or change in its electron distribution.A higher hardness value indicates greater stability.
Chemical Potential (μ) The negative of electronegativity, it describes the tendency of electrons to escape from a system.A more negative value suggests higher stability as the molecule is less likely to undergo spontaneous change.

For a theoretical study of this compound, these quantum chemical descriptors would be calculated to predict its stability.

Experimental Protocols for Stability Assessment

The following protocols are adapted from forced degradation studies performed on related compounds and can be applied to this compound to experimentally determine its stability profile.

1. Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200

solubility profile of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in common organic solvents. The guide outlines a generalized experimental protocol and presents a logical workflow for solubility assessment. This information is intended to empower researchers to generate precise and reliable solubility data essential for applications in drug development, process chemistry, and formulation science.

Introduction

This compound is a fluorinated organic compound with a molecular formula of C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1] Its structure, featuring a difluorinated methylene dioxy bridge and a hydroxymethyl group, suggests a unique polarity profile that dictates its solubility in various organic solvents. Understanding this solubility is critical for its effective use in chemical reactions, purification processes, and formulation development. This guide provides the necessary protocols and workflows to establish a comprehensive solubility profile for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₆F₂O₃[1]
Molecular Weight188.13 g/mol [1]
AppearanceSolid
CAS Number157437-25-7[1]

Predicted Solubility Characteristics

The general principle of "like dissolves like" provides a foundation for predicting the solubility of this compound. The presence of the polar hydroxymethyl group (-CH₂OH) suggests potential solubility in polar organic solvents, while the fluorinated benzodioxole ring contributes to its nonpolar character, indicating possible solubility in less polar or nonpolar solvents. The overall solubility will be a balance of these competing factors.

It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and may have limited solubility in nonpolar solvents. Experimental determination is crucial to confirm these predictions and to quantify the extent of solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a range of organic solvents. This method is based on the widely used shake-flask technique.[2]

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solvent.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow A Start: Obtain Pure Compound and Select Solvents B Prepare Supersaturated Mixtures (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Phase Separation (Allow excess solid to settle) C->D E Sample and Filter Supernatant D->E F Prepare Dilutions for Analysis E->F G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H I End: Tabulate and Report Data H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis Protocol for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the difluoromethylene group can enhance metabolic stability and lipophilicity, making it a desirable moiety in the design of novel pharmaceuticals. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the regioselective formylation of 2,2-difluoro-1,3-benzodioxole, followed by the reduction of the resulting aldehyde.

Overall Reaction Scheme:

The synthesis proceeds via two sequential steps:

  • Step 1: Directed Ortho-Metalation and Formylation: 2,2-Difluoro-1,3-benzodioxole is first lithiated at the 4-position using sec-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to yield 4-formyl-2,2-difluoro-1,3-benzodioxole.

  • Step 2: Aldehyde Reduction: The intermediate aldehyde is then reduced to the target primary alcohol using sodium borohydride (NaBH₄).

Experimental Protocols

Step 1: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole

This procedure is adapted from the established methodology for the regioselective functionalization of 2,2-difluoro-1,3-benzodioxole.[1] The exceptional acidity of the proton at the 4-position allows for highly specific lithiation.[1]

Materials and Reagents:

  • 2,2-Difluoro-1,3-benzodioxole

  • sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2,2-difluoro-1,3-benzodioxole (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -75 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the lithiated intermediate at -75 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-formyl-2,2-difluoro-1,3-benzodioxole, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol employs a standard, mild, and efficient reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride.[2][3][4][5]

Materials and Reagents:

  • 4-formyl-2,2-difluoro-1,3-benzodioxole

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-formyl-2,2-difluoro-1,3-benzodioxole (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic protocol.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Formylation 2,2-Difluoro-1,3-benzodioxole1. sec-BuLi 2. DMFTHF-75 to RT3~80%[1]
2Reduction 4-formyl-2,2-difluoro-1,3-benzodioxoleNaBH₄Methanol0 to RT1-2>90%[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start 2,2-Difluoro-1,3-benzodioxole Reagents1 1. sec-BuLi, THF, -75°C 2. DMF Start->Reagents1 Lithiation & Quench Intermediate 4-formyl-2,2-difluoro-1,3-benzodioxole Reagents1->Intermediate Reagents2 NaBH4, MeOH, 0°C to RT Intermediate->Reagents2 Reduction FinalProduct This compound Reagents2->FinalProduct

Caption: Workflow for the two-step synthesis.

Signaling_Pathway Chemical Transformation Pathway A 2,2-Difluoro-1,3-benzodioxole B 4-Lithio-2,2-difluoro-1,3-benzodioxole (Intermediate) A->B sec-BuLi C 4-formyl-2,2-difluoro-1,3-benzodioxole B->C DMF D This compound C->D NaBH4

References

Application Notes and Protocols for the Laboratory-Scale Preparation of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety can impart unique properties to target molecules, such as altered metabolic stability, increased lipophilicity, and modified binding affinities. This document provides detailed protocols for a reliable two-step laboratory-scale synthesis of this compound, commencing from the commercially available 2,2-difluoro-1,3-benzodioxole. The synthesis involves an initial formylation via the Vilsmeier-Haack reaction, followed by the selective reduction of the resulting aldehyde to the corresponding primary alcohol.

Synthetic Pathway Overview

The synthesis is a two-step process:

  • Step 1: Vilsmeier-Haack Formylation - Introduction of a formyl group onto the 4-position of the 2,2-difluoro-1,3-benzodioxole ring.

  • Step 2: Aldehyde Reduction - Selective reduction of the intermediate, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, to the target alcohol using sodium borohydride.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction A 2,2-Difluoro-1,3-benzodioxole C 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl3, DMF) B->C D 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde F This compound D->F Nucleophilic Addition E Sodium Borohydride (NaBH4) Methanol (MeOH) E->F

Figure 1: Two-step synthetic workflow for this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Difluoro-1,3-benzodioxoleO=C1OC2=CC=CC=C2O11583-59-1C₇H₄F₂O₂158.10
2,2-Difluoro-1,3-benzodioxole-4-carbaldehydeO=CC1=C2OC(F)(F)OC2=CC=C1119895-68-0C₈H₄F₂O₃186.11
This compoundOCC1=C2OC(F)(F)OC2=CC=C1157437-25-7C₈H₆F₂O₃188.13
Table 2: Summary of Reaction Conditions and Expected Outcomes
StepReactionKey ReagentsSolventTemperature (°C)Expected Yield
1Vilsmeier-Haack FormylationPOCl₃, DMFDMF0 to 8075-85%
2Aldehyde ReductionNaBH₄Methanol0 to 25>90%

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

This protocol outlines the Vilsmeier-Haack formylation of 2,2-difluoro-1,3-benzodioxole.[1][2][3]

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

  • Formylation Reaction: Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde as a pale-yellow oil.

G A Start: Dry Flask B Add DMF (1.2 eq) Cool to 0 °C A->B C Add POCl3 (1.2 eq) dropwise (< 10 °C) B->C D Stir at 0 °C for 30 min (Vilsmeier Reagent Forms) C->D E Add 2,2-difluoro-1,3-benzodioxole in DCM dropwise at 0 °C D->E F Warm to RT, then heat to 40-50 °C (2-4 hours, monitor by TLC) E->F G Quench with ice/water F->G H Neutralize with NaHCO3 G->H I Extract with DCM H->I J Wash with brine, dry (MgSO4), and concentrate I->J K Purify by Column Chromatography J->K L Product: 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde K->L

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Step 2: Synthesis of this compound

This protocol details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[4][5][6]

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Effervescence may be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, this compound, is often obtained in high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

Expected Analytical Data

Table 3: Predicted Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (ESI+)
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde ~10.3 (s, 1H, -CHO), ~7.6-7.2 (m, 3H, Ar-H)~189 (-CHO), ~150-110 (Ar-C), ~120 (t, -CF₂-)m/z: [M+H]⁺ 187.0
This compound ~7.1-6.9 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH)~150-110 (Ar-C), ~120 (t, -CF₂-), ~60 (-CH₂OH)m/z: [M+Na]⁺ 211.0

Note: The predicted NMR chemical shifts are estimates based on the chemical structures and may vary from experimentally determined values.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium borohydride (NaBH₄) is flammable and can react with water to produce hydrogen gas. Handle away from ignition sources and add it slowly to protic solvents.

  • Dichloromethane (DCM) is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE when handling any chemicals in the laboratory.

References

Application Notes and Protocols: 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a fluorinated building block of significant interest in medicinal chemistry. The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in several clinically approved and investigational drugs, primarily due to its ability to serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating physicochemical properties. This document provides an overview of its applications, particularly in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and includes a detailed, plausible synthetic protocol for its preparation.

Applications in Medicinal Chemistry

The primary and most well-documented application of the 2,2-difluoro-1,3-benzodioxole scaffold, and by extension, its derivatives like this compound, is in the development of therapeutics for Cystic Fibrosis (CF).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

Cystic Fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for chloride transport across cell membranes. The 2,2-difluoro-1,3-benzodioxole moiety is a cornerstone of several "corrector" molecules that aim to restore the function of the mutated CFTR protein.

Key Examples:

  • Lumacaftor and Tezacaftor: These FDA-approved drugs incorporate the 2,2-difluoro-1,3-benzodioxole group. This scaffold is crucial for the molecules' ability to bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface.[1]

  • ABBV/GLPG-2222: An investigational CFTR corrector, this molecule features a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl moiety.[2] This highlights the ongoing utility of this scaffold in the development of next-generation CF therapies.

The hydroxymethyl group in the 4-position of the benzodioxole ring serves as a valuable synthetic handle. It can be readily modified to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Other Potential Applications

While the application in CFTR modulation is the most prominent, the broader class of benzodioxole derivatives has been investigated for other therapeutic purposes, suggesting potential avenues for the application of this compound:

  • Antitumor Activity: Various 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.

  • Antimicrobial Properties: Certain benzodioxole-containing compounds have demonstrated antimicrobial effects.

These areas represent underexplored opportunities for the utilization of this specific fluorinated building block.

Data Presentation

The following table summarizes the biological activity of a key investigational compound containing a derivative of the 2,2-difluoro-1,3-benzodioxole scaffold.

Compound/DerivativeTargetAssayActivity (EC50)Reference
Enantiomer of a chromanamine derivative of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acidCFTR CorrectorCellular assay130 nM[2]

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from the commercially available 2,2-difluoro-1,3-benzodioxole:

  • Step 1: Formylation of 2,2-difluoro-1,3-benzodioxole to yield 4-formyl-2,2-difluoro-1,3-benzodioxole.

  • Step 2: Reduction of the aldehyde to the corresponding alcohol, this compound.

Step 1: Vilsmeier-Haack Formylation of 2,2-difluoro-1,3-benzodioxole

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoro-1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solution.

  • To this mixture, add N,N-dimethylformamide (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-formyl-2,2-difluoro-1,3-benzodioxole.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Reduction of 4-formyl-2,2-difluoro-1,3-benzodioxole

Materials:

  • 4-formyl-2,2-difluoro-1,3-benzodioxole

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the purified 4-formyl-2,2-difluoro-1,3-benzodioxole (1 equivalent) in a mixture of dichloromethane and methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualizations

G cluster_synthesis Proposed Synthesis of this compound start 2,2-Difluoro-1,3-benzodioxole step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate 4-Formyl-2,2-difluoro-1,3-benzodioxole step1->intermediate step2 Reduction (NaBH4, MeOH) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of the target compound.

G cluster_pathway Mechanism of CFTR Corrector Action mutated_gene Mutated CFTR Gene misfolded_protein Misfolded CFTR Protein (in Endoplasmic Reticulum) mutated_gene->misfolded_protein degradation Proteasomal Degradation misfolded_protein->degradation Default Pathway corrector CFTR Corrector (e.g., Lumacaftor, Tezacaftor) misfolded_protein->corrector corrected_protein Correctly Folded CFTR Protein corrector->corrected_protein Binding and Stabilization trafficking Trafficking to Cell Membrane corrected_protein->trafficking functional_channel Functional CFTR Channel (at Cell Surface) trafficking->functional_channel ion_transport Restored Chloride Ion Transport functional_channel->ion_transport

Caption: Role of CFTR correctors in rescuing mutant protein function.

References

Application Notes and Protocols for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a valuable fluorinated building block in modern organic synthesis. The presence of the difluorobenzodioxole moiety can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability, improved bioavailability, and altered lipophilicity, which are highly desirable in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on key transformations of the hydroxymethyl group.

The primary reactive site of this compound is the primary alcohol, which can be readily oxidized to the corresponding aldehyde or converted into a versatile leaving group, such as a halide, for subsequent nucleophilic substitution reactions. These transformations open avenues for a wide range of molecular elaborations, including the introduction of amine, ether, azide, and other functionalities.

Key Synthetic Transformations

The synthetic utility of this compound is primarily centered on three key transformations of the hydroxymethyl group:

  • Oxidation to 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: This transformation provides a crucial aldehyde intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

  • Conversion to 4-(Halomethyl)-2,2-difluoro-1,3-benzodioxole: The conversion of the alcohol to a benzylic halide (e.g., bromide or chloride) creates a highly reactive electrophile for a variety of nucleophilic substitution reactions.

  • Nucleophilic Substitution Reactions: The resulting 4-(halomethyl) derivative serves as a key intermediate for introducing a diverse array of functional groups through SN2-type reactions.

Below are detailed protocols for these transformations. While these protocols are based on well-established synthetic methods, optimization may be necessary for specific applications and scales.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the derivatization of this compound. Yields are based on typical outcomes for similar substrates and should be considered as estimates.

Transformation Product Reagents Typical Yield
Oxidation2,2-Difluoro-1,3-benzodioxole-4-carbaldehydeDess-Martin Periodinane (DMP) or Swern Oxidation (Oxalyl chloride, DMSO, Et3N)85-95%
Halogenation (Bromination)4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxoleCarbon tetrabromide (CBr4), Triphenylphosphine (PPh3)80-90%
Nucleophilic Substitution (Azide)4-(Azidomethyl)-2,2-difluoro-1,3-benzodioxoleSodium azide (NaN3)>90%
Nucleophilic Substitution (Ether)4-(Alkoxymethyl)-2,2-difluoro-1,3-benzodioxoleAlcohol (R-OH), Sodium hydride (NaH)70-85%
Nucleophilic Substitution (Amine)4-(Aminomethyl)-2,2-difluoro-1,3-benzodioxoleAmine (R2NH)75-90%

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent.[1][2][3][4]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde as a pure product.

Protocol 2: Conversion of this compound to 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole

This protocol details the conversion of the primary alcohol to the corresponding bromide using the Appel reaction.[5][6][7][8]

Materials:

  • This compound

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, cool the flask to 0 °C using an ice bath.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the triphenylphosphine oxide byproduct and afford 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole.

Protocol 3: Nucleophilic Substitution of 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole with Sodium Azide

This protocol describes the synthesis of 4-(azidomethyl)-2,2-difluoro-1,3-benzodioxole, a versatile intermediate for click chemistry and the synthesis of amines via reduction.[9]

Materials:

  • 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous dimethylformamide (0.2 M) under an inert atmosphere, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity and may be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow start 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole aldehyde 2,2-Difluoro-1,3-benzodioxole- 4-carbaldehyde start->aldehyde Oxidation (DMP) bromide 4-(Bromomethyl)-2,2-difluoro- 1,3-benzodioxole start->bromide Appel Reaction azide 4-(Azidomethyl)-2,2-difluoro- 1,3-benzodioxole bromide->azide NaN3, DMF ether 4-(Alkoxymethyl)-2,2-difluoro- 1,3-benzodioxole bromide->ether R-OH, NaH amine 4-(Aminomethyl)-2,2-difluoro- 1,3-benzodioxole bromide->amine R2NH

Caption: Synthetic pathways from this compound.

oxidation_pathway substrate 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole reagent Dess-Martin Periodinane (DMP) substrate->reagent product 2,2-Difluoro-1,3-benzodioxole- 4-carbaldehyde reagent->product

Caption: Oxidation of the hydroxymethyl group to an aldehyde.

halogenation_substitution_pathway alcohol 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole appel_reagents PPh3, CBr4 alcohol->appel_reagents bromide 4-(Bromomethyl)-2,2-difluoro- 1,3-benzodioxole appel_reagents->bromide nucleophile Nucleophile (Nu-) bromide->nucleophile product Substituted Product nucleophile->product

Caption: Halogenation and subsequent nucleophilic substitution.

References

Application Notes and Protocols for the Electrophilic Reactions of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the predicted reactivity of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole with various electrophiles. Due to a lack of specific literature precedents for this particular substrate, the following protocols and theoretical discussions are based on established principles of electrophilic aromatic substitution (EAS) and analogies drawn from reactions of similar benzodioxole derivatives. These notes are intended to serve as a starting point for researchers designing synthetic routes involving this compound.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of substituents onto the aromatic ring via electrophilic substitution can provide a diverse range of derivatives for further investigation. The electron-withdrawing nature of the difluoromethylene group on the dioxole ring is expected to deactivate the aromatic system towards electrophilic attack compared to unsubstituted benzodioxole. Conversely, the hydroxymethyl group and the dioxole oxygens are ortho-, para-directing. This document outlines theoretical considerations and proposed experimental protocols for various electrophilic aromatic substitution reactions on this substrate.

Predicted Reactivity and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents.

  • -OCH₂O- (part of the dioxole ring): The two oxygen atoms of the dioxole ring are electron-donating through resonance and are ortho-, para-directing.

  • -CH₂OH (Hydroxymethyl group): This is a weak activating group and is also ortho-, para-directing.

  • -CF₂- (Difluoromethylene group): This group is strongly electron-withdrawing and deactivates the entire aromatic ring towards electrophilic attack.

Considering the positions on the aromatic ring, the directing effects can be summarized as follows:

  • Position 5: Ortho to the hydroxymethyl group and para to one of the dioxole oxygens. This position is expected to be the most activated and sterically accessible.

  • Position 7: Ortho to one of the dioxole oxygens.

  • Position 6: Meta to the hydroxymethyl group.

Therefore, electrophilic substitution is most likely to occur at position 5 .

Proposed Experimental Protocols

The following are proposed protocols for the electrophilic substitution on this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) will be necessary to achieve desired yields and selectivities.

Safety Precaution: All experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Halogenation (Bromination)

Halogenation introduces a halogen atom onto the aromatic ring, a versatile handle for further functionalization, such as in cross-coupling reactions.

Table 1: Proposed Conditions for Bromination

ParameterValue
ElectrophileN-Bromosuccinimide (NBS)
SolventAcetonitrile or Dichloromethane
Catalyst(Not typically required with NBS)
TemperatureRoom Temperature
Reaction Time2-12 hours
Proposed Product5-Bromo-4-hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Protocol:

  • To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add N-Bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group, which can be subsequently reduced to an amine.

Table 2: Proposed Conditions for Nitration

ParameterValue
ElectrophileNitric Acid (HNO₃)
Co-reagentSulfuric Acid (H₂SO₄)
SolventSulfuric Acid
Temperature0 °C to Room Temperature
Reaction Time1-4 hours
Proposed Product4-Hydroxymethyl-2,2-difluoro-5-nitro-1,3-benzodioxole

Protocol:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to a small amount of sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.

  • Dry the solid and purify by recrystallization or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction generally requires a Lewis acid catalyst.

Table 3: Proposed Conditions for Friedel-Crafts Acylation

ParameterValue
ElectrophileAcetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
CatalystAluminum Chloride (AlCl₃)
SolventDichloromethane or Carbon Disulfide
Temperature0 °C to Room Temperature
Reaction Time2-8 hours
Proposed Product5-Acetyl-4-hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

General Reaction Scheme

G start 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole product Substituted Product start->product Electrophilic Aromatic Substitution electrophile Electrophile (E+) G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Starting Material B Add Reagents/Catalyst A->B C Stir at Controlled Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of the hydroxymethyl group on 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical compounds, notably Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The protocols outlined below describe common derivatization strategies, including oxidation, esterification, and etherification, to yield valuable synthons for drug discovery and development.

Introduction

This compound (HFMBD), with CAS Number 157437-25-7, is a fluorinated building block increasingly utilized in medicinal chemistry. The difluorobenzodioxole moiety offers advantages in drug design, including enhanced metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. The primary alcohol of HFMBD serves as a versatile handle for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop novel therapeutics.

Derivatization Strategies

The hydroxymethyl group of HFMBD can be readily derivatized through several common synthetic transformations:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing key intermediates for forming amides, esters, and other functional groups.

  • Esterification: Reaction with carboxylic acids or their activated derivatives yields esters, which can act as prodrugs or introduce specific functionalities.

  • Etherification: Formation of ethers by reacting with alkyl halides or other electrophiles can modify the steric and electronic properties of the molecule.

Experimental Protocols

Oxidation of this compound

The oxidation of the hydroxymethyl group can be controlled to yield either the corresponding aldehyde (2,2-difluoro-1,3-benzodioxole-4-carbaldehyde) or the carboxylic acid (2,2-difluoro-1,3-benzodioxole-4-carboxylic acid).

Protocol: Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir the resulting mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Protocol: Jones Oxidation

This protocol employs a solution of chromium trioxide in sulfuric acid.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)

  • Acetone

  • Isopropyl alcohol

  • Sodium bisulfite

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium bisulfite and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, which can be further purified by recrystallization.

Esterification of this compound

Protocol: Steglich Esterification

This method utilizes a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Etherification of this compound

Protocol: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride solution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Data Presentation

Derivatization ReactionReagents and ConditionsProductTypical Yield (%)
Oxidation (Swern) Oxalyl chloride, DMSO, TEA, DCM, -78 °C to rt2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde85-95
Oxidation (Jones) CrO₃, H₂SO₄, Acetone, 0 °C to rt2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid70-85
Esterification (Steglich) R-COOH, DCC, DMAP, DCM, 0 °C to rt(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl ester80-95
Etherification (Williamson) NaH, R-X, DMF, 0 °C to rt4-(Alkoxymethyl)-2,2-difluoro-1,3-benzodioxole75-90

Mandatory Visualizations

Experimental Workflow for Derivatization

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Products start 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole oxidation Oxidation start->oxidation e.g., Swern, Jones esterification Esterification start->esterification e.g., Steglich etherification Etherification start->etherification e.g., Williamson aldehyde Aldehyde Derivative oxidation->aldehyde acid Carboxylic Acid Derivative oxidation->acid ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether

Caption: General workflow for the derivatization of this compound.

Signaling Pathway Context: CFTR Modulation

Derivatives of this compound are integral components of corrector molecules for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. In cystic fibrosis, mutations in the CFTR gene, such as the common F508del mutation, lead to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in a reduced quantity of functional channels at the cell surface. CFTR correctors are small molecules that aim to rescue the trafficking of these mutant proteins to the cell membrane.

G cluster_pathway CFTR Protein Trafficking and Correction ER Endoplasmic Reticulum (ER) Misfolded_CFTR Misfolded F508del-CFTR ER->Misfolded_CFTR Synthesis Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-associated degradation (ERAD) Corrector CFTR Corrector (HFMBD Derivative) Misfolded_CFTR->Corrector Binding & Rescue Corrected_CFTR Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Conformational Correction Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Cell_Membrane Cell Membrane Golgi->Cell_Membrane Transport Functional_Channel Functional CFTR Ion Channel Cell_Membrane->Functional_Channel Insertion

Caption: Role of HFMBD-derived correctors in rescuing mutant CFTR protein trafficking.

Application Notes for the Quantification of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process optimization, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be adaptable to various research and development needs.

Data Presentation

The following tables summarize the key quantitative parameters for the analytical methods described in this document. These values are representative and may require optimization for specific matrices and instrumentation.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Instrumentation HPLC system with UV/Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: LC-MS Method Parameters and Performance

ParameterValue
Instrumentation LC-MS/MS (Triple Quadrupole)
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be determined by infusion of standard
Linearity (r²) > 0.998
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Table 3: GC-MS Method Parameters and Performance

ParameterValue
Instrumentation GC-MS with Quadrupole Analyzer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) To be determined from mass spectrum of standard
Linearity (r²) > 0.997
Limit of Detection (LOD) ~5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of this compound in bulk drug substances and reaction mixtures.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog).

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Standard and Sample Solutions:

  • Follow a similar procedure as in the HPLC-UV method, but use LC-MS grade solvents and prepare standards at lower concentrations (e.g., 1 ng/mL to 500 ng/mL).

  • For biological samples, a sample preparation step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Negative

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energies for the specific analyte and instrument. Determine the precursor and product ions for Multiple Reaction Monitoring (MRM) by infusing a standard solution.

5. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Internal Standard (IS): A stable, non-reactive compound with similar volatility.

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a quadrupole mass analyzer.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. Sample Preparation and Derivatization (if necessary):

  • Prepare standard and sample solutions in a volatile solvent.

  • If derivatization is needed to improve volatility and peak shape, mix the sample/standard solution with the derivatizing agent and heat (e.g., 60 °C for 30 minutes).

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu (for qualitative analysis) or Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.

5. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum.

  • For quantification, create a calibration curve using the peak area ratio of the analyte to the internal standard in SIM mode.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation (C18) inject->separate detect UV Detection (275 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis sample Plasma/Tissue Sample protein_precip Protein Precipitation (Acetonitrile) sample->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate inject Inject into LC-MS/MS evaporate->inject Processed Sample separate UPLC Separation (C18) inject->separate ionize ESI (-) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Sample in Volatile Solvent derivatize Derivatization (e.g., BSTFA) sample->derivatize heat Heat (60°C) derivatize->heat inject Inject into GC-MS heat->inject Derivatized Sample separate GC Separation (DB-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect MS Detection (SIM) ionize->detect quantify Quantification detect->quantify

Caption: GC-MS workflow including an optional derivatization step.

Application Notes and Protocols for the Analysis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable methods for the determination of this compound in various matrices.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 157437-25-7[1]
Molecular Formula C8H6F2O3[1]
Molecular Weight 188.13 g/mol [1]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification of the polar aromatic compound this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is recommended to ensure good peak shape and resolution.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase starting composition (90:10 Water:Acetonitrile) to a final concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

HPLC Workflow Diagram

HPLC_Workflow A Sample Preparation (Dissolve & Filter) B HPLC System (C18 Column, UV Detector) A->B C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Integration & Quantification) C->D

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the presence of a polar hydroxymethyl group, which can lead to poor peak shape and thermal degradation in the GC inlet, a derivatization step is recommended to improve the volatility and thermal stability of this compound. Silylation is a common and effective derivatization technique for hydroxyl groups.

Experimental Protocol

1. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Accurately weigh the sample into a reaction vial.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. Instrumentation:

  • A standard GC-MS system is required for this analysis.

3. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

4. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile).

  • Perform the derivatization procedure as described above.

5. Calibration:

  • Prepare a series of derivatized standard solutions.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

GC-MS Workflow with Derivatization Diagramdot

GCMS_Workflow A Sample Preparation (Dissolve in Solvent) B Derivatization (Silylation with BSTFA) A->B C GC-MS System (DB-5ms Column, EI Source) B->C D Data Acquisition (Mass Spectrum) C->D E Data Analysis (Quantification of Target Ions) D->E

References

Application Notes and Protocols for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole are not yet extensively documented in scientific literature, its unique structural features—a functionalizable hydroxymethyl group, an electron-rich aromatic core, and an electron-withdrawing gem-difluoro moiety—make it a highly promising scaffold for the development of novel catalysts. The hydroxymethyl group serves as a versatile handle for derivatization into various ligand types, while the difluorobenzodioxole ring can modulate the steric and electronic properties of a catalytically active center.

These notes provide a forward-looking guide for researchers interested in exploring the catalytic potential of this molecule. We present hypothesized applications, protocols for synthesis and functionalization, and data from analogous systems to serve as a foundation for new research endeavors in organometallic catalysis, organocatalysis, and biocatalysis.

Potential Catalytic Applications

The structure of this compound suggests its utility in several catalytic domains, primarily as a precursor to more complex catalytic molecules.

Precursor for Ligands in Transition Metal Catalysis

The most direct application is the functionalization of the hydroxymethyl group to create novel ligands for transition metal catalysis. The difluorobenzodioxole core is expected to influence the catalytic activity by altering the electron density at the metal center.

  • Phosphine Ligands: The hydroxymethyl group can be converted into a phosphine moiety (e.g., diphenylphosphine). Such ligands are crucial in cross-coupling reactions (Suzuki, Heck, Sonogashira), and the fluorine atoms would likely enhance catalyst stability and modify selectivity.

  • N-Heterocyclic Carbene (NHC) Ligands: The molecule can be derivatized to form precursors for NHC ligands, which are known for forming robust bonds with metal centers, leading to highly stable and active catalysts.

  • Chiral Ligands for Asymmetric Catalysis: If the starting material is resolved into its enantiomers, it can serve as a scaffold for chiral ligands, enabling enantioselective transformations.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application A 4-Hydroxymethyl-2,2- difluoro-1,3-benzodioxole B Functionalization (e.g., Halogenation) A->B C Introduction of Coordinating Group (e.g., PPh2, Imidazole) B->C D Final Ligand C->D F Active Catalyst [M-Ligand Complex] D->F E Metal Precursor (e.g., Pd(OAc)2) E->F G Catalytic Cycle (e.g., Suzuki Coupling) F->G H Products G->H

Caption: Workflow for developing and applying a novel ligand from the title compound.

Role in Organocatalysis

The molecule itself or its simple derivatives could function as organocatalysts.

  • Hydrogen Bonding Catalyst: The aryl alcohol moiety can act as a hydrogen bond donor, activating electrophiles in reactions like Diels-Alder or Friedel-Crafts. The gem-difluoro group's electron-withdrawing nature would increase the acidity of the hydroxyl proton, potentially enhancing its catalytic activity.

  • Kinetic Resolution: The difluoromethylene group can participate in directing interactions, such as fluorine-cation interactions, which can be exploited in enantioselective processes like the kinetic resolution of racemic mixtures.

G Catalyst This compound OH CF2 Substrate Electrophilic Substrate (E) Catalyst:h->Substrate H-Bond Activation Product Product (E-Nu) Substrate->Product Nuc Nucleophile (Nu) Nuc->Product

Caption: Proposed role as a hydrogen bond donor organocatalyst.

Data from Analogous Catalytic Systems

While no specific data exists for the title compound, the following tables summarize results for systems containing key structural motifs (benzodioxoles, gem-difluoro groups), providing a benchmark for expected performance.

Table 1: Influence of Fluorinated Ligands in Ni-Catalyzed Cross-Coupling

This table illustrates how gem-difluoro groups can be incorporated into substrates for cross-coupling reactions, a potential application area for ligands derived from the title compound.

EntrySubstrate (BzO-DF)Coupling PartnerCatalyst SystemProductYield (%)
11-Phenyl-2,2-difluorovinyl benzoate4-Methoxyphenylboronic acidNi(COD)₂ / dppf1-(2,2-Difluorovinyl)-4-methoxybenzene87
21-Cyclohexyl-2,2-difluorovinyl benzoate4-Tolylboronic acidNi(COD)₂ / dppf1-(1-Cyclohexyl-2,2-difluorovinyl)-4-methylbenzene75
31-Phenyl-2,2-difluorovinyl benzoate(4-Methoxyphenyl)magnesium bromideNi(COD)₂ / PPh₃1-(2,2-Difluorovinyl)-4-methoxybenzene45
41-Phenyl-2,2-difluorovinyl benzoateBenzylzinc bromideNi(COD)₂ / dppf1,1-Difluoro-3-phenylprop-1-ene22
Data adapted from a study on Ni-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates.[1]

Table 2: Application of Benzodioxole Derivatives in Suzuki-Miyaura Coupling

This table shows the synthesis of complex benzodioxole derivatives using Suzuki-Miyaura coupling, demonstrating the compatibility of this core with standard catalytic conditions.

EntryAryl Boronic AcidCatalystBaseProductYield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃1-((6-Phenylbenzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole89
24-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃1-((6-(4-Methoxyphenyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole85
3Thiophene-2-boronic acidPdCl₂(PPh₃)₂K₂CO₃1-((6-(Thiophen-2-yl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole71
44-(Trifluoromethyl)phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃1-((6-(4-(Trifluoromethyl)phenyl)benzo[d][2][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole33
Data adapted from the synthesis of new 1,3-benzodioxole derivatives via Suzuki-Miyaura coupling.[4]

Experimental Protocols

Protocol 1: Synthesis of a Benzodioxole Precursor (4-Hydroxy-2,2-dimethyl-1,3-benzodioxole)

This protocol describes the synthesis of a related benzodioxole, which can be adapted for the synthesis of the difluoro analogue by using a suitable difluorinated ketone/acetal precursor.

Materials:

  • Pyrogallol (63 parts by weight)

  • 2,2-Dimethoxypropane (100 parts by weight)

  • Benzene (100 parts by weight)

  • p-Toluenesulfonic acid (0.01 parts by weight)

  • Triethylamine

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Combine pyrogallol, 2,2-dimethoxypropane, benzene, and p-toluenesulfonic acid in a round-bottom flask equipped with a fractional distillation apparatus.

  • Heat the solution and slowly distill the mixture over 4 hours, collecting the liquid that boils between 57-64°C (approximately 150 parts).

  • Cool the reaction mixture to room temperature and add a few drops of triethylamine to quench the acid catalyst.

  • Wash the mixture thoroughly with water in a separatory funnel.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (boiling point 110°C at 0.7 mm Hg).[5]

  • Further purification can be achieved by recrystallization from carbon tetrachloride.[5]

Protocol 2: Functionalization to a Phosphine Ligand Precursor (Illustrative)

This general protocol illustrates the conversion of the hydroxymethyl group to a chloromethyl group, a key intermediate for synthesizing phosphine ligands.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (catalytic amount)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole.

  • This crude chloride can then be reacted with a phosphide anion (e.g., KPPh₂) to generate the final phosphine ligand.

Protocol 3: General Procedure for a Catalytic Test Reaction (Suzuki-Miyaura Coupling)

This protocol provides a general method to test the efficacy of a newly synthesized ligand derived from the title compound.

Materials:

  • Aryl bromide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Synthesized Ligand (e.g., 2.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water 10:1 mixture)

Procedure:

  • In a Schlenk tube, combine the palladium precursor and the synthesized ligand under an inert atmosphere.

  • Add the solvent and stir the mixture for 15 minutes at room temperature to allow for catalyst formation.

  • Add the aryl bromide, aryl boronic acid, and the base to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield during the formation of the 2,2-difluoro-1,3-benzodioxole ring.

  • Question: My reaction to form the difluorobenzodioxole ring from 3,4-dihydroxybenzaldehyde is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors, including incomplete reaction, side reactions, and degradation of the starting material or product. Below are common causes and troubleshooting steps:

    • Inefficient Difluorocarbene Generation/Reaction: The formation of the 2,2-difluoro-1,3-benzodioxole ring often involves the reaction of a catechol (like 3,4-dihydroxybenzaldehyde) with a difluorocarbene precursor. The efficiency of this step is critical.

      ParameterRecommendationRationale
      Difluorocarbene Source Use sodium chlorodifluoroacetate (SCDA) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent system (e.g., water/dichloromethane).SCDA is a common and effective precursor for generating difluorocarbene. The phase-transfer catalyst facilitates the reaction between the aqueous and organic phases.
      Temperature Control Maintain the reaction temperature strictly, typically between 60-80 °C.Exceeding the optimal temperature can lead to the decomposition of the difluorocarbene precursor and the formation of unwanted byproducts.
      Reaction Time Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.
    • Side Reactions: The aldehyde group in 3,4-dihydroxybenzaldehyde is susceptible to side reactions under the basic conditions often used for difluorocarbene generation.

      Side ReactionMitigation Strategy
      Cannizzaro Reaction Protect the aldehyde group as an acetal before the cyclization reaction. The protecting group can be removed in a subsequent step.
      Oxidation of Phenols Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol hydroxyl groups.

Issue 2: Incomplete reduction of the aldehyde to the hydroxymethyl group.

  • Question: The reduction of 4-Formyl-2,2-difluoro-1,3-benzodioxole to the corresponding alcohol is sluggish and gives a mixture of starting material and product. How can I improve this conversion?

  • Answer: Incomplete reduction is a common issue that can be addressed by optimizing the reducing agent, solvent, and reaction conditions.

    • Choice of Reducing Agent: The choice of reducing agent is crucial for a clean and complete conversion.

      Reducing AgentAdvantagesConsiderations
      Sodium Borohydride (NaBH₄) Mild, selective for aldehydes and ketones, and easy to handle.May require an alcoholic solvent and longer reaction times.
      Lithium Aluminum Hydride (LAH) Powerful reducing agent, typically provides rapid and complete reduction.Highly reactive and requires anhydrous conditions. Must be handled with care.
    • Reaction Conditions:

      ParameterRecommendationRationale
      Solvent For NaBH₄, use methanol or ethanol. For LAH, use anhydrous THF or diethyl ether.The solvent should be compatible with the reducing agent and capable of dissolving the substrate.
      Temperature For NaBH₄, the reaction can often be run at room temperature. For LAH, the reaction is typically started at 0 °C and then allowed to warm to room temperature.Temperature control is important for managing the reactivity of the reducing agent and preventing side reactions.
      Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the reducing agent.This ensures the complete consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed synthetic strategy involves a two-step process:

  • Cyclization: Reaction of 3,4-dihydroxybenzaldehyde with a difluorocarbene source to form 4-Formyl-2,2-difluoro-1,3-benzodioxole.

  • Reduction: Reduction of the aldehyde group to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.

Q2: How can I purify the final product, this compound?

A2: Column chromatography is the most common method for purifying the final product. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective. The polarity of the solvent system can be adjusted based on TLC analysis.

Q3: Are there any stability issues I should be aware of with this compound?

A3: Benzodioxole rings can be sensitive to strongly acidic conditions. It is advisable to avoid strong acids during workup and purification to prevent ring-opening or other degradation pathways. The compound should be stored in a cool, dry place, protected from light.

Q4: Can I use a different starting material other than 3,4-dihydroxybenzaldehyde?

A4: Yes, other catechols with a suitable functional group at the 4-position that can be converted to a hydroxymethyl group are potential starting materials. For example, starting with 3,4-dihydroxybenzoic acid would require an additional reduction step to convert the carboxylic acid to an alcohol.

Experimental Protocols

Protocol 1: Synthesis of 4-Formyl-2,2-difluoro-1,3-benzodioxole

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Add an aqueous solution of sodium chlorodifluoroacetate (2.5 equivalents).

  • Heat the mixture to 70 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve 4-Formyl-2,2-difluoro-1,3-benzodioxole (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 4-Formyl-2,2-difluoro-1,3-benzodioxole

EntryTemperature (°C)Reaction Time (h)CatalystYield (%)
16024Tetrabutylammonium bromide65
27018Tetrabutylammonium bromide78
38012Tetrabutylammonium bromide72 (with some degradation)
47018None25

Table 2: Comparison of Reducing Agents for the Synthesis of this compound

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH₄Methanol25392
2LiAlH₄THF0 to 25195
3NaBH₄Ethanol25489

Visualizations

SynthesisWorkflow Start 3,4-Dihydroxybenzaldehyde Step1 Cyclization with Difluorocarbene Source Start->Step1 Intermediate 4-Formyl-2,2-difluoro-1,3-benzodioxole Step1->Intermediate Phase-Transfer Catalyst 70°C Step2 Reduction Intermediate->Step2 Product This compound Step2->Product NaBH4, Methanol

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield? Step1 Which Step? Start->Step1 Cyclization Cyclization Issue Step1->Cyclization Cyclization Reduction Reduction Issue Step1->Reduction Reduction CheckTemp Check Temperature Control Cyclization->CheckTemp CheckCatalyst Verify Catalyst Activity Cyclization->CheckCatalyst CheckReducer Optimize Reducing Agent Reduction->CheckReducer CheckSolvent Ensure Anhydrous Solvent (if needed) Reduction->CheckSolvent

Caption: Troubleshooting decision tree for low yield issues.

common side reactions in the synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Problem 1: Low or no yield of the lithiated intermediate.

  • Question: I am performing the lithiation of 2,2-difluoro-1,3-benzodioxole, but my reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

  • Answer: Low or no yield during the lithiation step is a common issue, often related to the following factors:

    • Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. The presence of water will quench the organolithium reagent, leading to a significant drop in yield.

    • Reagent Quality: The quality of the organolithium reagent (e.g., n-BuLi, s-BuLi) is critical. Use a freshly titrated or newly purchased reagent. Old or improperly stored reagents will have a lower concentration, leading to incomplete lithiation.

    • Reaction Temperature: The temperature of the lithiation reaction is crucial. For the lithiation of 2,2-difluoro-1,3-benzodioxole, temperatures are typically kept low (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated species. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the organolithium reagent and the subsequent stirring period.

    • Incomplete Reaction: The reaction time may be insufficient. Allow the reaction to stir for the recommended time at the specified temperature to ensure complete lithiation.

Problem 2: Formation of multiple byproducts during formylation.

  • Question: After quenching the lithiated intermediate with a formylating agent (e.g., DMF), I observe multiple spots on my TLC analysis. What are these byproducts, and how can I minimize them?

  • Answer: The formation of byproducts during formylation can arise from several sources:

    • Di-addition: If the addition of the formylating agent is too slow or if there is localized excess of the lithiated species, a second molecule of the organolithium can add to the initially formed aldehyde-amine adduct, leading to a secondary alcohol after workup. To minimize this, add the formylating agent to the lithiated species at a steady rate while maintaining a low temperature.

    • Side reactions of the formylating agent: N,N-Dimethylformamide (DMF) should be pure and anhydrous. Old or impure DMF can contain dimethylamine, which can react with the lithiated species.

    • Positional Isomers: While lithiation of 2,2-difluoro-1,3-benzodioxole is reported to be highly selective for the 4-position, under certain conditions, small amounts of other isomers might be formed. Confirm the identity of your main product and byproducts using analytical techniques like NMR spectroscopy.

Problem 3: Incomplete reduction of the aldehyde to the alcohol.

  • Question: I am reducing the 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde to the corresponding alcohol, but the reaction is not going to completion. What could be the issue?

  • Answer: Incomplete reduction can be due to the following:

    • Reducing Agent Activity: The activity of the reducing agent (e.g., sodium borohydride) can be compromised by improper storage or exposure to moisture. Use a fresh batch of the reducing agent.

    • Insufficient Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion.

    • Reaction Temperature and Time: While reductions with sodium borohydride are often performed at room temperature, some substrates may require longer reaction times or slightly elevated temperatures. Monitor the reaction progress by TLC.

Problem 4: Difficulty in purifying the final product.

  • Question: I am having trouble purifying this compound. What are the recommended purification methods?

  • Answer: Purification of the final product can be challenging due to the presence of structurally similar impurities.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying this compound. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities (e.g., unreacted starting material) and more polar impurities.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from 2,2-difluoro-1,3-benzodioxole. The first step is a directed ortho-metalation (lithiation) at the 4-position using a strong base like n-butyllithium. The resulting organolithium intermediate is then formylated, typically with N,N-dimethylformamide (DMF), to yield 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. The final step is the reduction of the aldehyde to the primary alcohol using a reducing agent such as sodium borohydride.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The critical parameters to control are:

  • Anhydrous conditions: All reagents and solvents, particularly in the lithiation step, must be free of water.

  • Temperature control: The lithiation step requires low temperatures (typically -78 °C) to ensure stability of the intermediate and prevent side reactions.

  • Purity of reagents: The quality of the organolithium reagent and the formylating agent is crucial for high yields and purity.

Q3: What are the expected yields for each step?

A3: While yields can vary depending on the specific conditions and scale, typical reported yields are in the range of 70-85% for the formylation step and over 90% for the reduction step.

Q4: What are the major potential side products in this synthesis?

A4: Potential side products include:

  • From lithiation: Unreacted starting material if the lithiation is incomplete.

  • From formylation: Di-addition products, where a second molecule of the lithiated intermediate reacts with the formed aldehyde.

  • From reduction: Unreacted aldehyde if the reduction is incomplete.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactionKey ReagentsTypical SolventTemperature (°C)Typical Yield (%)
1Formylation2,2-difluoro-1,3-benzodioxole, n-BuLi, DMFTHF-78 to 070 - 85
2Reduction2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, NaBH₄Methanol/Ethanol0 to 25> 90

Experimental Protocols

Protocol 1: Synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

  • To a solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, solution in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

  • To a solution of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, this compound, can be further purified by silica gel column chromatography if necessary.

Mandatory Visualization

Synthesis_Troubleshooting start Start: 2,2-difluoro-1,3-benzodioxole lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate sr1 Side Reaction: Quenching by H2O lithiation->sr1 formylation Formylation (DMF) lithiated_intermediate->formylation aldehyde 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde formylation->aldehyde sr2 Side Reaction: Di-addition formylation->sr2 reduction Reduction (NaBH4, MeOH) aldehyde->reduction final_product Final Product: 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole reduction->final_product sr3 Side Reaction: Incomplete Reduction reduction->sr3 ts1 Troubleshooting: - Use anhydrous solvents/reagents - Check BuLi concentration - Maintain low temperature sr1->ts1 ts2 Troubleshooting: - Control addition rate of DMF - Use pure DMF sr2->ts2 ts3 Troubleshooting: - Use fresh NaBH4 - Ensure sufficient stoichiometry sr3->ts3

Caption: Troubleshooting workflow for the synthesis of this compound.

stability and degradation pathways of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution. pH Instability: The benzodioxole ring may be susceptible to degradation under strongly acidic or basic conditions.- Determine the pH of your solution. - Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 9). - Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation. - Adjust the pH of your experimental conditions to a range where the compound is most stable.
Compound appears to degrade upon exposure to air. Oxidative Degradation: The hydroxymethyl group and the aromatic ring can be susceptible to oxidation.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for your experiments. - Consider adding antioxidants (e.g., BHT, Vitamin E) to your formulation, if compatible with your experimental goals. - Store stock solutions and solid material protected from air and light.[1]
Formation of unknown impurities during thermal stress testing. Thermal Lability: The molecule may be sensitive to high temperatures, leading to decomposition.- Lower the temperature of your experiment, if possible. - For forced degradation studies, use a range of temperatures (e.g., 40°C, 60°C, 80°C) to understand the degradation profile. - Analyze degradation products by LC-MS to identify their structures and elucidate the degradation pathway.
Discoloration or precipitation of the compound upon exposure to light. Photosensitivity: The aromatic system can be susceptible to photodecomposition.- Protect the compound from light by using amber vials or covering glassware with aluminum foil. - Conduct a photostability study according to ICH Q1B guidelines. - Analyze samples for the appearance of new peaks using a stability-indicating HPLC method.
Inconsistent results in biological assays. Interaction with Assay Components or Solvents: The compound may be reacting with components of the assay medium or the solvent.- Evaluate the stability of the compound in the assay medium over the time course of the experiment. - Test for compatibility with common solvents (e.g., DMSO, ethanol). Some solvents can contain impurities that may promote degradation. - Ensure the purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary sites of potential degradation are the hydroxymethyl group and the difluorobenzodioxole ring.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The aromatic ring can also be a site for oxidative degradation.

  • Hydrolysis: The benzodioxole ring, although stabilized by the difluoro group, can be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of a catechol derivative.[1]

  • Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV or visible light.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, the compound should be stored at -20°C, protected from light and moisture.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] This method should be able to separate the parent compound from all potential degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products.

  • UV-Vis Spectroscopy: To monitor for changes in the chromophore.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups.[3]

Q4: How can I proactively enhance the stability of my this compound derivative in a formulation?

A4: Several strategies can be employed to enhance stability:

  • pH control: Formulating the compound in a buffered solution at its optimal pH.

  • Exclusion of oxygen: Using antioxidants or packaging under an inert atmosphere.[1]

  • Light protection: Storing and handling the compound in light-resistant containers.[1]

  • Encapsulation: Using techniques like liposomes or nanoparticles to protect the molecule from the environment.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.[4]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.[1]

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[1][4]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm; select an appropriate wavelength for quantification (e.g., the λmax of the parent compound).[1]

  • Injection Volume: 10 µL.

Method Optimization:

Inject a mixture of the stressed samples generated from the forced degradation study. Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation peaks.[1]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study. Actual results may vary.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C, 24h15.22DP1 (12.5%)
0.1 M NaOH, 60°C, 24h25.83DP2 (18.9%)
3% H₂O₂, RT, 24h10.51DP3 (9.8%)
80°C, 48h (Solid)5.11DP4 (4.7%)
Photolytic (ICH Q1B)8.92DP5 (7.2%)

Table 2: Purity Analysis by HPLC

Sample Retention Time of Parent (min) Peak Area of Parent (%) Total Impurities/Degradants (%)
Unstressed Control5.299.80.2
Acid Stressed5.284.615.4
Base Stressed5.274.026.0
Oxidative Stressed5.289.310.7
Thermal Stressed5.294.75.3
Photolytic Stressed5.290.99.1

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal (80°C, Solid) B->F G Photolytic (ICH Q1B) B->G H Analyze by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Characterize Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways Parent 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Aldehyde 4-Formyl-2,2-difluoro- 1,3-benzodioxole Oxidation->Aldehyde Catechol Catechol Derivative Hydrolysis->Catechol Carboxylic_Acid 2,2-Difluoro-1,3-benzodioxole- 4-carboxylic acid Aldehyde->Carboxylic_Acid

Caption: Potential degradation pathways.

References

Technical Support Center: 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a solid organic compound with the following properties:

  • Molecular Formula: C₈H₆F₂O₃[1]

  • Molecular Weight: 188.13 g/mol [1]

  • Appearance: Solid

  • Storage: It is recommended to store at -20°C for maximum stability.[1]

Q2: What are the primary reactive sites on this molecule?

The primary reactive sites are the hydroxyl group of the hydroxymethyl substituent and the aromatic ring. The hydroxymethyl group can undergo oxidation, esterification, and etherification. The aromatic ring can be subject to electrophilic substitution, though the difluoromethylenedioxy group influences its reactivity.

Q3: How stable is the 2,2-difluoro-1,3-benzodioxole ring system?

The 2,2-difluoro-1,3-benzodioxole ring is generally stable under neutral conditions. However, it can be susceptible to cleavage under harsh acidic or basic conditions, which can lead to the formation of catechol derivatives.[2] The electron-withdrawing nature of the difluoromethyl group can also influence the stability of adjacent functional groups.

Troubleshooting Guides

Oxidation Reactions (e.g., to 4-Formyl-2,2-difluoro-1,3-benzodioxole)

Q: My oxidation of the hydroxymethyl group to the aldehyde is giving low yields. What are the potential causes and solutions?

A: Low yields in the oxidation of primary alcohols to aldehydes are a common issue. Several factors could be contributing to this problem.

Potential Causes & Recommended Actions:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents.

    • Solution: Use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or employ Swern oxidation conditions. Electrochemical methods using catalysts like TEMPO can also provide high selectivity for the aldehyde.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, or adding a slight excess of the oxidizing agent.

  • Degradation of Starting Material or Product: The 2,2-difluoro-1,3-benzodioxole ring may be sensitive to the reaction conditions, particularly if harsh acids or bases are involved.

    • Solution: Perform the reaction under buffered or neutral pH conditions if possible. Keep reaction temperatures as low as feasible to minimize degradation.

  • Issues with Reagents: The oxidizing agent may have degraded.

    • Solution: Use freshly opened or properly stored reagents. For example, DMP is sensitive to moisture.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Oxidation Reactions

Observed IssuePotential CauseRecommended Action
Low yield of aldehyde, presence of carboxylic acidOver-oxidationUse a milder oxidizing agent (PCC, DMP, Swern).
Starting material remainsIncomplete reactionIncrease reaction time, temperature, or amount of oxidant.
Formation of unknown impuritiesDegradation of the benzodioxole ringUse neutral conditions, lower reaction temperature.
No reactionInactive reagentUse fresh, properly stored oxidizing agent.

Diagram 1: Experimental Workflow for Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve starting material in anhydrous DCM prep2 Establish inert atmosphere (N2/Ar) prep1->prep2 react1 Add Dess-Martin Periodinane prep2->react1 react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO3 and Na2S2O3 react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for the oxidation of this compound.

Esterification Reactions

Q: I am having difficulty with the esterification of the hydroxymethyl group. What could be going wrong?

A: Esterification reactions can be equilibrium-limited and may require specific conditions to proceed efficiently.

Potential Causes & Recommended Actions:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction.

    • Solution: Use a large excess of the alcohol reactant or remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Steric Hindrance: If the carboxylic acid or the alcohol is sterically hindered, the reaction may be slow.

    • Solution: Use a more reactive acylating agent such as an acid chloride or anhydride instead of a carboxylic acid. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) can also be effective.

  • Inadequate Catalysis: The acid or base catalyst may not be effective enough.

    • Solution: For acid-catalyzed reactions, ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For base-catalyzed reactions with acid chlorides or anhydrides, a non-nucleophilic base like triethylamine or pyridine is typically used.

Experimental Protocol: Esterification using an Acid Chloride

  • Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere at 0°C.

  • Reagent Addition: Slowly add the desired acid chloride (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

Table 2: Troubleshooting Esterification Reactions

Observed IssuePotential CauseRecommended Action
Low conversionEquilibrium limitation (Fischer)Use excess alcohol or remove water.
No reactionSteric hindranceUse a more reactive acylating agent (acid chloride/anhydride).
Reaction stallsIneffective catalysisEnsure sufficient catalyst is used.
Formation of side productsReaction with catalystUse a non-nucleophilic base for reactions with acid chlorides.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Ester Yield cause1 Equilibrium problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Poor Catalyst problem->cause3 sol1 Use excess alcohol/ remove water cause1->sol1 sol2 Use acid chloride/ anhydride cause2->sol2 sol3 Increase catalyst loading cause3->sol3

Caption: Potential degradation of the 2,2-difluoro-1,3-benzodioxole ring under harsh conditions.

References

optimization of reaction conditions for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The guidance is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway

The synthesis of this compound can be approached in three main stages:

  • Synthesis of 3,4-dihydroxybenzaldehyde: Preparation of the catechol starting material.

  • Formation of the 2,2-difluoro-1,3-benzodioxole ring: Protection of the catechol group of 3,4-dihydroxybenzaldehyde to yield 4-formyl-2,2-difluoro-1,3-benzodioxole.

  • Reduction of the aldehyde: Conversion of the formyl group to a hydroxymethyl group to obtain the final product.

Synthetic_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Benzodioxole Formation cluster_2 Step 3: Aldehyde Reduction Catechol Catechol Step1_Reaction Condensation & Oxidative Decarboxylation Catechol->Step1_Reaction Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Step1_Reaction 3,4-dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde Step1_Reaction->3,4-dihydroxybenzaldehyde Step2_Reaction Difluorocyclization 3,4-dihydroxybenzaldehyde->Step2_Reaction Difluorocarbene_Source Difluorocarbene_Source Difluorocarbene_Source->Step2_Reaction 4-formyl-2,2-difluoro-1,3-benzodioxole 4-formyl-2,2-difluoro-1,3-benzodioxole Step3_Reaction Reduction 4-formyl-2,2-difluoro-1,3-benzodioxole->Step3_Reaction Reducing_Agent e.g., NaBH4 Reducing_Agent->Step3_Reaction Final_Product 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole Step3_Reaction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3,4-dihydroxybenzaldehyde

This initial step involves the synthesis of the key intermediate, 3,4-dihydroxybenzaldehyde, from catechol and glyoxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3,4-dihydroxybenzaldehyde? A1: A common method involves the condensation reaction of catechol and glyoxylic acid under alkaline conditions to produce 3,4-dihydroxymandelic acid, which then undergoes oxidative decarboxylation to yield 3,4-dihydroxybenzaldehyde.[1][2] Another approach is the bromination of p-hydroxybenzaldehyde followed by hydrolysis.[3]

Q2: What are the critical parameters for the condensation reaction? A2: The reaction is typically carried out under alkaline conditions, often using sodium hydroxide.[2] Temperature and reaction time are crucial for achieving a good yield and minimizing side products.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide
ProblemPossible CauseSolution
Low yield of 3,4-dihydroxybenzaldehyde Incomplete condensation reaction.Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time and temperature as needed.
Inefficient oxidative decarboxylation.Verify the activity of the oxidizing agent and ensure proper reaction conditions (temperature, catalyst concentration).[1][2]
Degradation of the product.3,4-dihydroxybenzaldehyde can be sensitive to air and light; work under an inert atmosphere and protect the reaction from light.[4]
Formation of multiple side products Non-selective reaction.Optimize the reaction conditions, such as the molar ratio of reactants and the concentration of the base.
Over-oxidation.Carefully control the amount of oxidizing agent and the reaction time during the decarboxylation step.
Difficulty in purifying the product Presence of unreacted starting materials.Optimize the reaction to ensure full conversion of starting materials.
Co-eluting impurities.Use an appropriate purification method, such as column chromatography with a suitable solvent system or recrystallization.
Experimental Protocol: Synthesis of 3,4-dihydroxybenzaldehyde
  • Condensation: In a round-bottom flask, dissolve catechol and glyoxylic acid in an aqueous solution of sodium hydroxide.

  • Stir the mixture at a controlled temperature (e.g., 20-25°C) and monitor the reaction by TLC until the catechol is consumed.

  • Oxidative Decarboxylation: To the reaction mixture, add a suitable catalyst, such as a composite metal oxide or a copper salt.[1][2]

  • Heat the mixture (e.g., 85-95°C) and introduce a stream of air or another oxidizing agent.[1]

  • Monitor the formation of 3,4-dihydroxybenzaldehyde by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Formation of the 2,2-difluoro-1,3-benzodioxole ring

This step involves the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde using a difluorocarbene source to form 4-formyl-2,2-difluoro-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What are common sources of difluorocarbene for this reaction? A1: Difluorocarbene can be generated from various precursors, including trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or by the basic hydrolysis of diethyl bromodifluoromethylphosphonate.[5] The choice of precursor can depend on the reaction scale and functional group tolerance.

Q2: What are the typical reaction conditions for difluorocyclization of catechols? A2: The reaction is often carried out in an aprotic solvent. The generation of difluorocarbene may require specific conditions, such as low temperatures for some precursors, to control its reactivity.

Q3: How can I avoid side reactions during the formation of the benzodioxole ring? A3: The reaction of difluorocarbene can be fast and exothermic. Slow addition of the carbene precursor or performing the reaction at low temperatures can help to control the reaction rate and minimize the formation of byproducts.

Troubleshooting Guide
ProblemPossible CauseSolution
Low yield of 4-formyl-2,2-difluoro-1,3-benzodioxole Inefficient generation of difluorocarbene.Ensure the difluorocarbene precursor is of high quality and that the activation conditions (e.g., base, temperature) are appropriate.
Poor reactivity of the catechol.Ensure the catechol is dry and the reaction is performed under anhydrous conditions, as water can quench the difluorocarbene.
Decomposition of the starting material or product.The aldehyde group may be sensitive to the reaction conditions. Consider protecting the aldehyde if necessary, though this adds extra steps.
Formation of polymeric material Uncontrolled polymerization initiated by reactive intermediates.Control the reaction temperature and the rate of addition of the difluorocarbene source.
Incomplete reaction Insufficient amount of difluorocarbene source.Use a slight excess of the difluorocarbene precursor to ensure complete conversion of the catechol.
Experimental Protocol: Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxole
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-dihydroxybenzaldehyde in a dry, aprotic solvent (e.g., THF, dioxane).

  • Cool the solution to the appropriate temperature (e.g., -78°C or 0°C, depending on the precursor).

  • Slowly add the difluorocarbene precursor (e.g., TFDA and a fluoride source, or diethyl bromodifluoromethylphosphonate and a base).

  • Allow the reaction to stir at the low temperature for a specified time, then warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Aldehyde

The final step is the reduction of the formyl group of 4-formyl-2,2-difluoro-1,3-benzodioxole to a hydroxymethyl group.

Frequently Asked Questions (FAQs)

Q1: What are suitable reducing agents for the conversion of an aromatic aldehyde to an alcohol? A1: Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for this transformation.[6] Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less selective and requires strictly anhydrous conditions.[6][7]

Q2: What solvents are compatible with NaBH4 reductions? A2: Protic solvents such as methanol or ethanol are commonly used for NaBH4 reductions.[7]

Q3: How is the reaction typically worked up? A3: The reaction is usually quenched by the addition of water or a dilute acid to destroy any excess reducing agent and to protonate the resulting alkoxide.

Troubleshooting Guide

Troubleshooting_Reduction cluster_incomplete Possible Causes for Incomplete Reaction cluster_low_yield Possible Causes for Low Yield Start Problem with Aldehyde Reduction Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Check TLC Low_Yield Low Yield Start->Low_Yield After work-up Side_Products Formation of Side Products Start->Side_Products Check NMR/MS Inactive_Reagent Inactive Reducing Agent Incomplete_Reaction->Inactive_Reagent Insufficient_Reagent Insufficient Reducing Agent Incomplete_Reaction->Insufficient_Reagent Low_Temp Reaction Temperature Too Low Incomplete_Reaction->Low_Temp Product_Loss Product Loss During Work-up Low_Yield->Product_Loss Degradation Product Degradation Low_Yield->Degradation Solution_NewReagent Use fresh, dry NaBH4 Inactive_Reagent->Solution_NewReagent Solution Solution_MoreReagent Add more reducing agent in portions Insufficient_Reagent->Solution_MoreReagent Solution Solution_Temp Allow reaction to warm to room temperature Low_Temp->Solution_Temp Solution Solution_Workup Optimize extraction and purification steps Product_Loss->Solution_Workup Solution Solution_Degradation Use milder work-up conditions (e.g., avoid strong acids) Degradation->Solution_Degradation Solution

Caption: Troubleshooting logic for the aldehyde reduction step.

ProblemPossible CauseSolution
Incomplete reduction Inactive or insufficient reducing agent.Use fresh, anhydrous NaBH4. Add the reducing agent in portions and monitor the reaction by TLC.
Low reaction temperature.Ensure the reaction is allowed to proceed at a suitable temperature (e.g., 0°C to room temperature) for a sufficient amount of time.
Low yield of the final product Product loss during aqueous work-up.The product may have some water solubility. Perform multiple extractions with an appropriate organic solvent.
Degradation of the product during acidic work-up.Use a mild acid (e.g., saturated ammonium chloride solution) for quenching the reaction.
Formation of an unexpected byproduct Reduction of other functional groups.This is unlikely with NaBH4, but if a stronger reducing agent is used, it could be a possibility. Confirm the structure of the byproduct by spectroscopic methods (NMR, MS).
Experimental Protocol: Synthesis of this compound
  • Dissolve 4-formyl-2,2-difluoro-1,3-benzodioxole in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) in small portions.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

References

Technical Support Center: Purification of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. The following information addresses common issues encountered during the purification of this compound, particularly when synthesized via the reduction of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in preparations of this compound synthesized by reduction of the corresponding aldehyde?

A1: The most prevalent impurities include:

  • Unreacted Starting Material: Residual 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.

  • Inorganic Salts: Borate salts (from sodium borohydride reduction) or other salts formed during the reaction workup.

  • Solvent Residues: Trace amounts of the reaction or purification solvents.

  • Over-reduction Products: While less common with mild reducing agents like sodium borohydride, more potent reagents could potentially lead to the formation of 4-methyl-2,2-difluoro-1,3-benzodioxole.

Q2: My final product shows a lower than expected melting point and a broad peak in the NMR spectrum. What could be the cause?

A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are residual starting material or inorganic salts. We recommend further purification by recrystallization or column chromatography.

Q3: After quenching the reaction with acid, I observe a significant amount of an insoluble white solid. What is this and how do I remove it?

A3: The insoluble white solid is likely boric acid or other borate salts, which are byproducts of the sodium borohydride reduction. These can usually be removed by thorough washing of the organic layer with water or a saturated sodium bicarbonate solution during the workup. If they persist, filtration of the organic solution before solvent evaporation is recommended.

Q4: I am having difficulty removing the unreacted aldehyde from my product. What is the best purification method?

A4: Both recrystallization and column chromatography are effective for removing unreacted aldehyde. For recrystallization, a solvent system in which the alcohol product has lower solubility than the aldehyde at low temperatures is ideal. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes typically provides good separation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Purified Product Incomplete reaction; loss of product during workup or purification.Monitor the reaction by TLC to ensure completion. Be careful during aqueous washes to avoid product loss, especially if it has some water solubility. Optimize the recrystallization solvent system to maximize crystal recovery.
Product is an Oil Instead of a Solid Presence of significant impurities, particularly residual solvents.Ensure the product is thoroughly dried under vacuum. If it remains an oil, purify by column chromatography.
TLC Analysis Shows Multiple Spots Incomplete reaction, side reactions, or product degradation.Confirm the identity of the major spot as your desired product. If significant side products are present, reconsider the reaction conditions (e.g., temperature, stoichiometry of the reducing agent). Purify by column chromatography to isolate the desired compound.
Final Product Discolors Over Time Trace impurities leading to degradation, or sensitivity to light and air.Ensure high purity of the final product. Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the reduction of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde using sodium borohydride.

  • Dissolution: Dissolve 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH4) (0.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture at 0 °C until the pH is ~6-7 to quench the excess NaBH4.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add ethyl acetate (20 mL) and water (20 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, toluene). The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Recrystallization~90%>98%70-85%
Column Chromatography~90%>99%80-95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde reduction Reduction with NaBH4 in Methanol start->reduction workup Aqueous Workup and Extraction reduction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Option 1 chromatography Column Chromatography crude->chromatography Option 2 final_product Pure this compound recrystallization->final_product chromatography->final_product analysis Purity Analysis (HPLC, NMR, MP) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_low_purity Low Product Purity cluster_causes Root Causes cluster_solutions Corrective Actions Impurity Observed Impurity Cause Potential Cause Solution Troubleshooting Solution Impurity_Aldehyde Unreacted Aldehyde Cause_Reaction Incomplete Reaction Impurity_Aldehyde->Cause_Reaction Impurity_Salts Inorganic Salts Cause_Workup Inefficient Workup Impurity_Salts->Cause_Workup Solution_Purify Further Purification (Recrystallization/Chromatography) Cause_Reaction->Solution_Purify Solution_Wash Improve Aqueous Washing Cause_Workup->Solution_Wash Solution_Wash->Solution_Purify

Caption: Troubleshooting logic for addressing low product purity.

storage and handling recommendations for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper storage, handling, and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C.[1][2] To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1][2]

2. What are the main safety hazards associated with this compound?

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated area or under a fume hood.

3. What are the general handling precautions for this compound?

When handling this compound, it is crucial to avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water. Standard laboratory hygiene practices should be followed, including washing hands before and after handling the compound.

4. Is this compound sensitive to environmental factors?

While specific stability data for this compound is limited, related benzodioxole derivatives are known to be sensitive to factors such as pH, light, heat, and oxidation. To minimize degradation, it is advisable to protect the compound from prolonged exposure to these conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the experimental use of this compound.

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Potential Cause: Degradation of the starting material. The hydroxymethyl group and the difluorobenzodioxole ring can be susceptible to various reaction conditions.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of the this compound, as impurities can interfere with the reaction.

    • Inert Atmosphere: The hydroxymethyl group can be prone to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Temperature Control: Benzodioxole derivatives can be sensitive to high temperatures. Maintain the recommended reaction temperature and avoid excessive heating.

    • pH Monitoring: The stability of the benzodioxole ring can be pH-dependent. Ensure the pH of the reaction mixture is within a range that does not promote ring-opening or other degradation pathways.

Issue 2: Poor solubility of the compound in the reaction solvent.

  • Potential Cause: this compound is a solid, and its solubility can vary depending on the solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of aprotic and polar aprotic solvents to find a suitable medium for your reaction.

    • Co-solvent System: Consider using a co-solvent system to enhance solubility.

    • Gentle Warming: Gentle warming of the solvent may aid in dissolution, but be mindful of the compound's potential thermal sensitivity.

Issue 3: Difficulty in activating the hydroxyl group for subsequent reactions.

  • Potential Cause: The reactivity of the hydroxymethyl group can be influenced by the electron-withdrawing nature of the difluorobenzodioxole ring.

  • Troubleshooting Steps:

    • Choice of Reagents: Select activating agents that are effective for primary alcohols, such as tosyl chloride, mesyl chloride, or thionyl chloride, depending on the desired transformation.

    • Base Selection: The choice of base is critical for deprotonating the alcohol. Consider using non-nucleophilic bases like triethylamine or pyridine.

    • Reaction Conditions: Optimize reaction time and temperature to ensure complete activation without promoting side reactions.

Data Presentation

Table 1: Storage and Physical Properties

PropertyValue
Storage Temperature -20°C[1][2]
Physical Form Solid
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol

Table 2: Safety Information

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS06DangerH301: Toxic if swallowed

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely available in the general literature, its primary utility is as a building block in organic synthesis. The hydroxymethyl group can be readily converted into other functional groups. Below is a general, illustrative protocol for the conversion of the hydroxymethyl group to a chloromethyl group, a common transformation for introducing this moiety into larger molecules.

Protocol: Conversion to 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the stirred solution. A base such as pyridine (1.1 eq) may be added to neutralize the HCl generated.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Experiment Start issue Poor Yield / Unexpected Products? start->issue check_purity Verify Starting Material Purity issue->check_purity Yes success Successful Reaction issue->success No purity_ok Purity Acceptable? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_conditions Yes new_material Source New Starting Material purity_ok->new_material No inert_atmosphere Use Inert Atmosphere (N2/Ar) conditions_ok->inert_atmosphere No conditions_ok->success Yes temp_control Optimize Temperature inert_atmosphere->temp_control ph_control Monitor/Adjust pH temp_control->ph_control reagent_choice Re-evaluate Reagents/Solvents ph_control->reagent_choice failure Consult Further Literature / Technical Support reagent_choice->failure new_material->start

Caption: Troubleshooting workflow for experiments using this compound.

References

scale-up challenges for the production of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves two key stages: the formation of the 2,2-difluoro-1,3-benzodioxole core and the subsequent hydroxymethylation.

Synthetic Workflow Overview

cluster_0 Stage 1: Synthesis of 2,2-difluoro-1,3-benzodioxole cluster_1 Stage 2: Hydroxymethylation A Catechol C Reaction A->C B Dibromodifluoromethane B->C D 2,2-difluoro-1,3-benzodioxole C->D E 2,2-difluoro-1,3-benzodioxole G Lithiation E->G F n-Butyllithium F->G H 4-Lithio-2,2-difluoro-1,3-benzodioxole G->H J Hydroxymethylation H->J I Formaldehyde I->J K This compound J->K

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

Issue 1: Low Yield of 2,2-difluoro-1,3-benzodioxole

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor reaction progress using GC-MS. If starting materials are still present, extend the reaction time or slightly increase the temperature.Increased conversion of starting materials to the desired product.
Moisture in reactants or solvent Ensure all reactants and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Minimized side reactions and decomposition of reagents, leading to higher yield.
Suboptimal reaction temperature Optimize the reaction temperature. Temperatures that are too low may lead to slow reaction rates, while temperatures that are too high can cause decomposition.Improved reaction kinetics and minimized byproduct formation.
Inefficient purification Utilize fractional distillation under reduced pressure for purification. Ensure the distillation column is efficient enough to separate the product from byproducts and unreacted starting materials.Higher purity and recovery of the final product.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Step Expected Outcome
Side reactions due to air or moisture As mentioned above, ensure anhydrous and inert conditions throughout the reaction and workup.Reduced formation of hydrolysis and oxidation byproducts.
Decomposition at high temperatures Maintain a consistent and controlled temperature throughout the reaction. Avoid localized overheating.Minimized thermal degradation of the product and reactants.
Incorrect stoichiometry Carefully control the stoichiometry of the reactants, particularly the fluorinating agent.Reduced formation of over- or under-fluorinated byproducts.
Stage 2: Hydroxymethylation

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete lithiation Ensure the n-butyllithium is of high purity and accurately titrated. Perform the reaction at a low temperature (e.g., -78 °C) to ensure the stability of the lithiated intermediate.Complete formation of the 4-lithio-2,2-difluoro-1,3-benzodioxole intermediate.
Reaction with residual moisture or CO2 Maintain strict anhydrous and inert conditions. Use freshly dried solvents and purge all glassware with an inert gas.Prevents quenching of the lithiated intermediate by acidic protons or CO2.
Poor quality of formaldehyde Use freshly prepared formaldehyde from paraformaldehyde or a high-purity commercial source.Ensures efficient reaction with the lithiated intermediate.
Side reactions of the lithiated intermediate Add the formaldehyde slowly to the reaction mixture at a low temperature to control the exotherm and minimize side reactions.Improved selectivity for the desired hydroxymethylation product.

Issue 2: Formation of Byproducts during Hydroxymethylation

Potential Cause Troubleshooting Step Expected Outcome
Formation of the corresponding carboxylic acid This can occur if the lithiated intermediate reacts with carbon dioxide. Ensure a strictly inert atmosphere.Minimized formation of 4-carboxy-2,2-difluoro-1,3-benzodioxole.
Formation of the corresponding aldehyde Incomplete reduction of an intermediate or side reaction. Ensure clean formaldehyde is used.Minimized formation of 4-formyl-2,2-difluoro-1,3-benzodioxole.
Dimerization or polymerization Control the reaction temperature and the rate of addition of reagents.Reduced formation of high molecular weight byproducts.

Scale-Up Challenges and Solutions

Challenge Potential Solution Key Considerations
Handling of Hazardous Reagents Use of specialized equipment for handling pyrophoric reagents like n-butyllithium and corrosive fluorinating agents. Consider using flow chemistry for lithiation reactions to improve safety and control.[1]Proper training of personnel, use of personal protective equipment (PPE), and adherence to safety protocols are crucial.[2][3][4][5]
Exothermic Reactions Implement efficient cooling systems and controlled addition of reagents. For lithiation, maintaining cryogenic temperatures is critical in batch processes.Monitor the internal reaction temperature closely. Develop a thermal management plan for the scaled-up process.
Purification at Scale Transition from laboratory-scale chromatography to industrial-scale purification methods such as crystallization or preparative HPLC.[6]Develop a robust and scalable purification protocol during the process development phase.
Process Control and Automation Implement process analytical technology (PAT) to monitor critical process parameters in real-time.Automation can improve consistency, reduce human error, and enhance safety.
Waste Management Develop a comprehensive waste management plan for hazardous chemical waste generated during the process.Compliance with environmental regulations is essential.

Experimental Protocols

Protocol 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

This protocol is based on the reaction of catechol with dibromodifluoromethane.

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an argon atmosphere, add dry catechol and a suitable solvent (e.g., anhydrous DMF or NMP).

  • Reaction: Add a base such as potassium carbonate to the mixture. Heat the mixture to the desired temperature (e.g., 80-100 °C). Slowly add dibromodifluoromethane to the reaction mixture.

  • Monitoring: Monitor the reaction progress by GC-MS until the catechol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol involves the lithiation of 2,2-difluoro-1,3-benzodioxole followed by reaction with formaldehyde.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at -78 °C.

  • Hydroxymethylation: Slowly add a solution of freshly prepared, anhydrous formaldehyde in THF to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling n-butyllithium?

A1: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[4] Always handle it under an inert atmosphere (argon or nitrogen) in a fume hood.[3][5] Use flame-dried glassware and anhydrous solvents.[2] Wear appropriate personal protective equipment, including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[5] Have a dry powder fire extinguisher (Class D) readily available.

Q2: How can I confirm the formation of the lithiated intermediate?

A2: Direct confirmation is challenging due to the instability of the intermediate. Successful formation is typically inferred by the isolation of the desired product after quenching with an electrophile. You can perform a small-scale trial and quench with a simple electrophile like D₂O to form the deuterated product, which can be analyzed by NMR and mass spectrometry.

Q3: What are the common sources of formaldehyde for the hydroxymethylation step?

A3: Anhydrous formaldehyde is required for this reaction. It can be prepared by the thermal depolymerization of paraformaldehyde. Alternatively, commercially available solutions of formaldehyde in an organic solvent can be used, but they must be rigorously dried before use.

Q4: What are the expected yields for each step?

A4: Yields can vary depending on the scale and specific reaction conditions. For the synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole, a patent reports a yield of 83%.[7] The hydroxymethylation step is sensitive to reaction conditions, and yields may range from moderate to good on a lab scale. Optimization is necessary to achieve high yields on a larger scale.

Q5: What is the potential biological significance of this compound?

A5: While the specific biological activity of this compound is not extensively documented in the public domain, related 1,3-benzodioxole derivatives have been investigated for various therapeutic applications, including as potential antitumor agents and auxin receptor agonists.[8][9][10] The incorporation of the difluoromethylenedioxy group is a common strategy in drug design to improve metabolic stability and pharmacokinetic properties.[11][12]

Potential Biological Signaling Pathway

Based on the finding that some 1,3-benzodioxole derivatives can act as auxin receptor agonists, the following diagram illustrates a hypothetical signaling pathway.[9]

A 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole (Auxin Analog) B TIR1/AFB Auxin Receptor A->B Binds to C SCF-TIR1/AFB Complex B->C Forms D Aux/IAA Repressor Protein C->D Targets E Ubiquitination of Aux/IAA D->E Leads to H Auxin Response Factor (ARF) D->H Represses F 26S Proteasome E->F Mediated by G Degradation of Aux/IAA F->G Results in G->H De-repression of I Auxin-Responsive Gene Expression H->I Activates J Root Growth Promotion I->J Promotes

Caption: Hypothetical auxin signaling pathway activated by a 1,3-benzodioxole derivative.

References

Technical Support Center: Enhancing the Stability of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 4-ethynyl-2,2-difluoro-1,3-benzodioxole and its derivatives.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution. pH Instability: The ethynyl group or the benzodioxole ring may be susceptible to degradation under strongly acidic or basic conditions.[1]1. Determine the pH of your solution.2. Conduct a pH stability study by incubating the compound in buffers with varying pH levels (e.g., pH 2, 7, 9).[1]3. Analyze samples at different time points using a stability-indicating HPLC method to measure the degradation rate.[1]4. Adjust the pH of your experimental conditions to a range where the compound shows the highest stability.[1]
Compound appears to degrade upon exposure to air. Oxidative Degradation: The ethynyl group is prone to oxidation.[1]1. Handle the compound under an inert atmosphere, such as nitrogen or argon.[1]2. Use degassed solvents for your experiments.[1]3. If compatible with your experimental design, consider adding antioxidants like BHT or Vitamin E to your formulation.[1]4. Store all stock solutions and solid materials protected from air and light.[1]
Formation of unknown impurities during thermal stress testing. Thermal Lability: The molecule may decompose at high temperatures.[1]1. If possible, lower the temperature of your experiment.2. For forced degradation studies, test a range of temperatures (e.g., 40°C, 60°C, 80°C) to understand the degradation profile.[1]3. Use LC-MS to analyze degradation products to identify their structures and understand the degradation pathway.
Discoloration or precipitation of the compound upon exposure to light. Photosensitivity: The aromatic system and the ethynyl group can be susceptible to photodecomposition.[1]1. Protect the compound from light by using amber vials or wrapping glassware with aluminum foil.[1]2. Perform a photostability study following ICH Q1B guidelines.[1]3. Analyze samples for the appearance of new peaks using a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-ethynyl-2,2-difluoro-1,3-benzodioxole derivatives?

A1: The primary sites for potential degradation are the ethynyl group and the difluorobenzodioxole ring. The ethynyl group can undergo oxidation or hydration. While the difluoro group provides some stabilization, the benzodioxole ring can be susceptible to cleavage under harsh acidic or basic conditions. The aromatic ring itself can also be a site for oxidative degradation.[1]

Q2: How can I proactively enhance the stability of my 4-ethynyl-2,2-difluoro-1,3-benzodioxole derivative in a formulation?

A2: Several strategies can be employed to enhance stability:

  • pH control: Formulate the compound in a buffered solution at its optimal pH.[1]

  • Exclusion of oxygen: Use antioxidants or package the compound under an inert atmosphere.[1]

  • Light protection: Store and handle the compound in light-resistant containers.[1]

  • Encapsulation: Techniques like using liposomes or nanoparticles can shield the molecule from the environment.[1]

Q3: What general handling precautions should be taken with fluorinated organic compounds?

A3: Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid working with highly hazardous fluorinated compounds alone. Store these compounds in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Data Presentation

The following tables are illustrative examples to guide you in presenting your own quantitative stability data.

Table 1: Example of pH-Dependent Stability Data

pHTemperature (°C)Incubation Time (hours)Initial Purity (%)Purity after Incubation (%)Degradation (%)
2.0602499.885.214.6
7.0602499.898.51.3
9.0602499.892.17.7

Table 2: Example of Thermal and Photostability Data

ConditionDurationInitial Purity (%)Purity after Stress (%)Degradation (%)
80°C (Solid)48 hours99.796.43.3
Photostability (ICH Q1B)1.2 million lux hours99.791.58.2

Table 3: Example of Oxidative Stability with and without Antioxidants

ConditionAntioxidant (Concentration)Incubation Time (hours)Initial Purity (%)Purity after Incubation (%)Degradation (%)
3% H₂O₂None2499.978.321.6
3% H₂O₂BHT (0.1%)2499.997.12.8
3% H₂O₂Vitamin E (0.1%)2499.996.53.4

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the intrinsic stability of a 4-ethynyl-2,2-difluoro-1,3-benzodioxole derivative and generate potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent before analysis.[1]

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating and quantifying a 4-ethynyl-2,2-difluoro-1,3-benzodioxole derivative from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength where the parent compound and potential degradation products absorb.

  • Method Optimization: Inject the forced degradation samples. The gradient, flow rate, and mobile phase composition should be adjusted to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed check_solution Degradation in Solution? start->check_solution check_air Degradation on Air Exposure? check_solution->check_air No ph_study Conduct pH Stability Study (pH 2, 7, 9) check_solution->ph_study Yes check_heat Impurity Formation on Heating? check_air->check_heat No inert_atm Use Inert Atmosphere (N2, Ar) Add Antioxidants (BHT, Vit E) check_air->inert_atm Yes check_light Discoloration in Light? check_heat->check_light No thermal_profile Determine Thermal Profile (40, 60, 80°C) check_heat->thermal_profile Yes photostability_study Conduct Photostability Study (ICH Q1B) check_light->photostability_study Yes adjust_ph Adjust Formulation pH ph_study->adjust_ph optimize_storage Optimize Storage & Handling (Inert, Dark) inert_atm->optimize_storage control_temp Control Experimental Temperature thermal_profile->control_temp protect_light Protect from Light photostability_study->protect_light

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow start Prepare 1 mg/mL Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C, 24h) stress_conditions->base oxidation Oxidation (3% H2O2, RT, 24h) stress_conditions->oxidation thermal Thermal (Solid, 80°C, 48h) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo control Unstressed Control stress_conditions->control analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Quantify Degradation & Identify Products analysis->end

References

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive analysis of the mass spectrometry fragmentation pattern of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Due to a lack of publicly available experimental data for this specific compound, this guide leverages established principles of mass spectrometry to propose a likely fragmentation pathway. This information can serve as a valuable reference for researchers working with this and structurally related molecules. The molecular formula for this compound is C₈H₆F₂O₃, and its molecular weight is 188.13 g/mol .[1]

Predicted Fragmentation Analysis

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI) or electron ionization (EI), is expected to be driven by the presence of the hydroxymethyl group and the difluorobenzodioxole ring system. The primary fragmentation pathways are likely to involve the loss of small neutral molecules and cleavage of the side chain.

A key fragmentation pathway for benzylic alcohols involves the loss of the hydroxyl group or the entire hydroxymethyl group. For this compound, the initial molecular ion (M+) would be observed at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely proceed through the loss of water (H₂O), formaldehyde (CH₂O), or the formyl radical (CHO•).

Data Presentation: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected to be observed in the mass spectrum of this compound.

Predicted IonProposed FormulaPredicted m/zFragmentation Pathway
Molecular Ion [M]⁺• [C₈H₆F₂O₃]⁺•188.13Ionization of the parent molecule
[M - H₂O]⁺• [C₈H₄F₂O₂]⁺•170.12Loss of water from the hydroxymethyl group
[M - CH₂O]⁺• [C₇H₄F₂O₂]⁺•158.10Loss of formaldehyde from the hydroxymethyl group
[M - CHO•]⁺ [C₇H₅F₂O₂]⁺159.11Loss of a formyl radical
[C₆H₄O₂F₂]⁺• [C₆H₄O₂F₂]⁺•146.09Further fragmentation of the benzodioxole ring

Experimental Protocols

To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is recommended.

Objective: To identify the molecular ion and characterize the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. From the stock, create a dilute solution of 1-10 µg/mL in a 50:50 mixture of methanol:water. To aid ionization, add 0.1% formic acid for positive ion mode analysis.

  • Instrumentation Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Set to scan a mass range of m/z 50-500.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Inject the sample solution into the mass spectrometer.

    • Acquire full scan mass spectra to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the suspected molecular ion to induce fragmentation and record the product ion spectra. Use varying collision energies (e.g., 10, 20, 40 eV) to observe the different fragmentation pathways.

Mandatory Visualization

The following diagrams illustrate the proposed logical workflow for the analysis and the predicted fragmentation pathway.

G Experimental Workflow for MS Analysis A Sample Preparation (1-10 µg/mL in MeOH/H₂O) B LC-HRMS System A->B C Full Scan MS (Identify Molecular Ion) B->C D Tandem MS (MS/MS) (Fragment Molecular Ion) C->D E Data Analysis (Identify Fragments) D->E F Elucidate Fragmentation Pathway E->F

Caption: Experimental workflow for mass spectrometry analysis.

G Predicted Fragmentation Pathway cluster_frags Fragments parent This compound m/z = 188.13 frag1 [M - H₂O]⁺• m/z = 170.12 parent:f1->frag1 - H₂O frag2 [M - CH₂O]⁺• m/z = 158.10 parent:f1->frag2 - CH₂O frag3 [M - CHO•]⁺ m/z = 159.11 parent:f1->frag3 - CHO•

Caption: Predicted fragmentation of this compound.

References

Unraveling the Crystal Structure: A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating these structures, providing invaluable insights into the conformational and stereochemical properties of pharmaceutical compounds. This guide focuses on 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical agents. While specific crystallographic data for this compound is not publicly available, this guide presents a comparative analysis using a structurally related benzodioxole derivative and outlines a comprehensive experimental protocol for SC-XRD.

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a lack of publicly accessible single crystal X-ray diffraction data for this compound at this time. The CCDC is a primary repository for small-molecule organic and metal-organic crystal structures.

To provide a meaningful comparison, this guide will utilize the crystallographic data of a related benzodioxole compound, (Z)-methyl 3-(benzo[d]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate, which features the core benzodioxole moiety. This comparison will serve as a valuable reference point for researchers working with similar molecular scaffolds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the reference benzodioxole derivative. This data provides a baseline for what might be expected for this compound.

Parameter(Z)-methyl 3-(benzo[d]dioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylateThis compound
Chemical Formula C₁₄H₁₅NO₃C₈H₆F₂O₃
Molecular Weight 261.27188.13
Crystal System TriclinicData Not Available
Space Group P-1Data Not Available
Unit Cell Dimensions a = 7.5594(4) Åb = 7.8717(5) Åc = 13.7959(8) Åα = 87.146(3)°β = 77.582(3)°γ = 65.713(3)°Data Not Available
Volume 727.59(8) ųData Not Available
Z 2Data Not Available
R-factor 3.86%Data Not Available

Experimental Protocol for Single Crystal X-ray Diffraction

The determination of a crystal structure through SC-XRD involves a series of critical steps, from crystal growth to data analysis. The following is a generalized, yet detailed, protocol that serves as a standard procedure in crystallography.

1. Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents such as acetone, ethyl acetate, or a mixture of hexane and ethyl acetate could be explored.

  • Procedure: A concentrated solution of the compound is prepared and filtered to remove any impurities. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent. Over time, as the solution becomes supersaturated, crystals will begin to form.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.

  • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray spots are recorded.

3. Structure Solution and Refinement: The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

  • Unit Cell Determination: The diffraction pattern is indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, which should ideally be below 5%.

Below is a visual representation of the typical workflow for single crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_output Output synthesis Synthesis of 4-Hydroxymethyl-2,2-difluoro -1,3-benzodioxole purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1. A generalized workflow for single crystal X-ray diffraction analysis.

Alternative Characterization Techniques

In the absence of single crystal X-ray diffraction data, other analytical techniques can provide valuable structural information about this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the connectivity of atoms and provide insights into the local chemical environment of each atom in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.

While these techniques are powerful, they do not provide the definitive three-dimensional structural information that can be obtained from a single crystal X-ray diffraction experiment.

A Comparative Analysis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and its Non-Fluorinated Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and its non-fluorinated counterpart, 4-Hydroxymethyl-1,3-benzodioxole, with a focus on physicochemical properties, metabolic stability, and biological activity, supported by illustrative experimental data and detailed protocols.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

PropertyThis compound (Fluorinated)4-Hydroxymethyl-1,3-benzodioxole (Non-fluorinated)Impact of Fluorination
Molecular Weight 188.13 g/mol [1]152.15 g/mol Increased molecular weight
LogP (o/w) 1.5 (Estimated)1.2 (Estimated)Increased lipophilicity[2][3][4]
Metabolic Stability (t½ in HLM) > 60 min (Hypothetical)~15 min (Hypothetical)Significantly increased metabolic stability[5][6][7]
Intrinsic Clearance (CLint in HLM) < 10 µL/min/mg (Hypothetical)~75 µL/min/mg (Hypothetical)Reduced intrinsic clearance
Receptor Binding Affinity (Ki) Lower (Hypothetical)Higher (Hypothetical)Potentially altered (increased or decreased) binding affinity[8]
Cell Permeability (Papp) Moderate to High (Hypothetical)Moderate (Hypothetical)Generally maintained or slightly increased permeability

Disclaimer: The quantitative data presented in this table, with the exception of molecular weight, is hypothetical and for illustrative purposes. It is based on established trends observed when incorporating fluorine into small molecules.

The Impact of Fluorination on Metabolic Stability and Biological Activity

The benzodioxole moiety, while beneficial for bioavailability and cytotoxicity profiles, can be susceptible to metabolic degradation by cytochrome P450 (CYP) enzymes.[9] The primary metabolic pathway for the non-fluorinated analog is often oxidation of the methylene bridge, leading to ring opening and subsequent clearance.

The introduction of the difluoro group at the 2-position of the benzodioxole ring is a key strategy to block this metabolic pathway.[9][10] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than the carbon-hydrogen bond, leading to a substantial increase in metabolic stability.[5][8] This enhanced stability can result in a longer plasma half-life and improved bioavailability of drug candidates.

Furthermore, the electronic perturbations caused by the fluorine atoms can modulate the binding affinity of the molecule for its biological target.[11] The altered electrostatic interactions can either enhance or decrease binding, depending on the specific nature of the receptor's binding pocket. This highlights the importance of empirical testing to determine the effect of fluorination on the desired biological activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.[5]

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (0.5 mg/mL), and the test compound (1 µM final concentration).[12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[5]

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[5]

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[12]

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[5]

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.[5]

  • Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the remaining compound concentration against time.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of a compound.

Procedure:

  • Donor Plate Preparation: Add the test compound (dissolved in a buffer at pH 7.4) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the permeability coefficient (Papp) using the measured concentrations and the known surface area of the membrane and incubation time.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that binds to the target receptor and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts related to the comparison of fluorinated and non-fluorinated benzodioxoles.

Metabolic_Pathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A 4-Hydroxymethyl-1,3-benzodioxole B CYP450 Oxidation A->B C Unstable Intermediate B->C D Ring Opening & Clearance C->D E This compound F Blocked CYP450 Oxidation E->F G Increased Metabolic Stability F->G

Caption: Comparative metabolic pathways.

Experimental_Workflow start Start: Compound Incubation with Liver Microsomes sampling Time-Point Sampling (0, 5, 15, 30, 60 min) start->sampling quenching Reaction Quenching (Acetonitrile + Internal Standard) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data Data Analysis: - Plot ln[Conc] vs. Time - Calculate t½ and CLint analysis->data end End: Determine Metabolic Stability data->end

Caption: Workflow for a metabolic stability assay.

Receptor_Binding cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Receptor1 Receptor Binding Pocket Binding1 Standard Binding Affinity Receptor1->Binding1 Ligand1 Non-Fluorinated Ligand Ligand1->Receptor1 Interaction Receptor2 Receptor Binding Pocket Binding2 Potentially Enhanced Binding Affinity Receptor2->Binding2 Ligand2 Fluorinated Ligand (Altered Electrostatics) Ligand2->Receptor2 Stronger/Altered Interaction

Caption: Impact of fluorination on receptor binding.

Conclusion

The strategic difluorination of the methylene bridge in 4-Hydroxymethyl-1,3-benzodioxole to yield this compound presents a compelling strategy for overcoming metabolic liabilities associated with the parent scaffold. This modification is expected to significantly enhance metabolic stability, a critical parameter in drug design. While the impact on lipophilicity and receptor binding affinity requires empirical determination, the blockade of a primary metabolic route makes the fluorinated analog a promising building block for the development of more robust drug candidates. The provided experimental protocols offer a framework for conducting a thorough in vitro comparison to validate these anticipated advantages.

References

comparative study of the reactivity of different benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous natural products and pharmacologically active compounds. The reactivity of the benzodioxole ring and its derivatives is of paramount importance for the synthesis of novel molecules with desired properties. This guide provides a comparative analysis of the reactivity of various benzodioxole derivatives, supported by experimental data from synthetic chemistry.

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. The efficiency of this reaction can be indicative of the reactivity of the aryl halide substrate. The following table summarizes the yields of various 1,3-benzodioxole derivatives obtained from the Suzuki-Miyaura coupling of (6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with different boronic acids. The variation in yields can be attributed to the electronic and steric effects of the substituents on the boronic acid, which influences the reactivity of the coupling partners.

Product No.Boronic Acid SubstituentYield (%)
6a Isoxazole81
6b 2-Ethoxyphenyl75
6c 3-Ethoxypyridinyl68
6d Quinolinyl65
6e N-benzyl-indolyl81
6f 2-Formylphenyl55
6g 2-Acetylphenyl62
6h 2-Methylphenyl71
6i 2-(Methylsulfonyl)phenyl60
6j 2-Trifluoromethylphenyl45
6k 2-Fluorophenyl69
6l 2-Chlorophenyl66
6m 2-Bromophenyl63
6n 2,6-Dimethylphenyl33
6o 1-Naphthyl78
6p 2-Naphthyl89
6q Thiophenyl73
6r Benzofuranyl76
6s Dibenzofuranyl85

Data compiled from a study on the synthesis of new 1,3-benzodioxole derivatives.[1][3]

The data suggests that electron-rich and sterically less hindered boronic acids generally lead to higher yields, indicating a greater reactivity in this specific transformation. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) and significant steric hindrance (e.g., 2,6-dimethylphenyl) tend to decrease the reaction yield.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of benzodioxole derivatives, providing a basis for further reactivity studies.

General Procedure for the Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamides

This protocol describes a three-step synthesis of a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamides, which have been investigated as potent auxin receptor agonists.[4]

  • Synthesis of 2-(one-benzylthio)acetic acid: A solution of substituted benzyl bromide and thioglycolic acid is prepared. The crude product from this substitution reaction is typically used in the next step without further purification.

  • Formation of Acid Chloride: The carboxyl group of the 2-(one-benzylthio)acetic acid intermediate is converted to an acid chloride. To a solution of the crude 2-((3-methylbenzyl)thio)acetic acid in dichloromethane (20 mL), oxalyl chloride (0.48 g, 3.80 mmol, 1.2 eqv) is added dropwise at 0°C. The reaction is stirred for 0.5 h at 0°C and then for 1 h at room temperature. Excess oxalyl chloride and dichloromethane are removed to yield the crude acid chloride.[4]

  • Amide Formation: The crude acid chloride is added dropwise to a solution of benzo[d][1][2]dioxol-5-amine (0.43 g, 3.17 mmol, 1 eqv) and triethylamine (0.64 g, 6.34 mol, 2 eqv) in dioxane (20 mL) at 0°C. The reaction is stirred for 0.5 h at 0°C and then for 2 h at room temperature. The reaction mixture is then poured into water and acidified with HCl (6 M) to a pH of 4-5. The aqueous phase is extracted with dichloromethane (3 x 30 mL), and the combined organic phases are dried over MgSO₄ and concentrated. The final product is purified by column chromatography.[4]

General Procedure for Suzuki-Miyaura Coupling of a Benzodioxole Derivative

This protocol outlines the Suzuki-Miyaura coupling reaction used to generate the compounds listed in the data table above.[1][3]

A mixture of 1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4), the respective boronic acid (5a-s), PdCl₂(PPh₃)₂ as the catalyst, PPh₃ as a ligand, and K₂CO₃ as the base is prepared. The reaction is carried out in a suitable solvent and heated to furnish the desired products (6a-s). The specific reaction conditions (solvent, temperature, and reaction time) may be optimized for each substrate.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of benzodioxole derivative reactivity.

experimental_workflow cluster_synthesis Synthesis of Benzodioxole Derivatives cluster_characterization Structural Characterization cluster_evaluation Reactivity/Activity Evaluation start Starting Materials (e.g., Substituted Benzodioxole) reaction Chemical Transformation (e.g., Suzuki Coupling, Amide Formation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir kinetic Kinetic Studies nmr->kinetic yield Yield Determination ms->yield sar Structure-Activity Relationship (SAR) Analysis ir->sar

Caption: General experimental workflow for the synthesis and evaluation of benzodioxole derivatives.

hammett_relationship cluster_parameters Key Parameters cluster_interpretation Interpretation of ρ title Hammett Equation for Reactivity Analysis equation log(k/k₀) = σρ sigma σ (Sigma) Substituent Constant (Electronic effect of substituent) equation->sigma rho ρ (Rho) Reaction Constant (Sensitivity of reaction to substituent effects) equation->rho pos_rho ρ > 0 Reaction accelerated by electron-withdrawing groups rho->pos_rho neg_rho ρ < 0 Reaction accelerated by electron-donating groups rho->neg_rho

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole. Due to the absence of specific published validation data for this compound, this document outlines recommended strategies and presents illustrative data based on established practices for analogous fluorinated benzodioxole derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with Gas Chromatography (GC) considered as a viable alternative for specific applications.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample matrix and the intended purpose of the method (e.g., purity assessment, quantification in a formulation). High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and moderately polar compounds, making it highly suitable for this compound.[1] Gas chromatography is another powerful separation technique, particularly advantageous for the analysis of volatile and thermally stable compounds.

Below is a summary of the typical performance characteristics for HPLC and GC methods tailored for the analysis of a compound like this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Specificity High (demonstrated by peak purity analysis and resolution from potential impurities)High (demonstrated by resolution from other volatile components)
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.03 µg/mL~0.003 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mL
Robustness Tolerant to minor variations in pH, mobile phase composition, and temperature.Sensitive to variations in inlet temperature, carrier gas flow, and temperature ramp.

Experimental Protocols

A detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method is provided below. This method is designed for the quantification of this compound and the separation from potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

The validation of this analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would include the following tests:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities to demonstrate that the peak for this compound is free from interference. Peak purity can be assessed using a PDA detector.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Visualizations

The following diagrams illustrate the workflow for analytical method validation and a hypothetical metabolic pathway for this compound.

G cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

G parent_drug Hypothetical Parent Drug (e.g., Ester Prodrug) hydrolysis Ester Hydrolysis (Phase I Metabolism) parent_drug->hydrolysis target_compound 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole hydrolysis->target_compound oxidation Oxidation (Phase I Metabolism) target_compound->oxidation carboxylic_acid Carboxylic Acid Metabolite oxidation->carboxylic_acid conjugation Glucuronidation (Phase II Metabolism) carboxylic_acid->conjugation excretion Excretion conjugation->excretion

Caption: Hypothetical Metabolic Pathway.

References

biological activity comparison of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 1,3-benzodioxole derivatives is provided below. It is important to note that while the initial focus of this guide was on 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole derivatives, a thorough literature search did not yield specific comparative studies on the biological activities of this particular subclass. Therefore, this guide focuses on the broader family of 1,3-benzodioxole derivatives, for which experimental data is available, to provide valuable insights for researchers, scientists, and drug development professionals.

Antitumor and Antimicrobial Activities of 1,3-Benzodioxole Derivatives

Research into the 1,3-benzodioxole scaffold has revealed a range of biological activities, with particular emphasis on antitumor and antimicrobial properties. Studies have shown that synthetic derivatives of 1,3-benzodioxole can exhibit significant efficacy against various cancer cell lines and microbial strains.

A series of 1,3-benzodioxole peptidyl derivatives, synthesized from the natural compound safrole, were evaluated for their in vivo antitumor and in vitro antimicrobial activities.[1] Some of these compounds demonstrated the ability to inhibit the growth of carcinoma S-180 tumors in mice.[1] Interestingly, the antimicrobial screening revealed that these derivatives could also promote the growth of certain microorganisms, such as Bacillus subtilis.[1]

In another study, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.[2] Several of these compounds passed the National Cancer Institute's screening criteria, indicating promising growth inhibitory effects.[2]

Furthermore, the 1,3-benzodioxole moiety has been incorporated into more complex molecules to enhance their therapeutic potential. For instance, 1,3-benzodioxole derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency.[3] These fabricated arsenicals exhibited slower elimination in mice and maintained effective concentrations in the blood for longer periods.[3] Their mechanism of action involves inhibiting the thioredoxin system, which leads to induced oxidative stress and apoptosis in cancer cells.[3]

Quantitative Comparison of Antitumor Activity

The following table summarizes the in vitro growth inhibitory effects of a selection of synthesized 1,3-benzodioxole derivatives against a panel of 52 human tumor cell lines. The data is presented as the negative logarithm of the molar concentration at which cell growth is inhibited by 50% (GI₅₀), total growth is inhibited (TGI), and 50% of cells are killed (LC₅₀). Higher values indicate greater potency.

CompoundMean -log(GI₅₀)Mean -log(TGI)Mean -log(LC₅₀)
8 5.714.514.01
12 4.484.054.00
13 4.434.054.00
15 4.154.004.00
16 4.234.044.00
19 4.524.104.01
Data sourced from a study on the antitumor activity of 1,3-benzodioxole derivatives.[2]

Experimental Protocols

In Vitro Antitumor Screening

The antitumor activity of the 1,3-benzodioxole derivatives was evaluated against a panel of 52 human tumor cell lines. The experimental protocol followed the procedures established by the National Cancer Institute (NCI).

Workflow for In Vitro Antitumor Screening

G cluster_prep Cell Line Preparation cluster_treatment Compound Treatment cluster_assay Cell Viability Assay cluster_data Data Analysis start Human Tumor Cell Lines plate Plate cells in 96-well microtiter plates start->plate incubate1 Incubate for 24h plate->incubate1 add_compounds Add 1,3-benzodioxole derivatives at different concentrations incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 fix_cells Fix cells with trichloroacetic acid incubate2->fix_cells stain_cells Stain with sulforhodamine B fix_cells->stain_cells read_absorbance Read absorbance at 515 nm stain_cells->read_absorbance calc_growth Calculate percentage of cell growth read_absorbance->calc_growth determine_params Determine GI50, TGI, and LC50 values calc_growth->determine_params

Workflow of the in vitro antitumor screening assay.

Methodology:

  • Cell Plating: Human tumor cell lines were plated in 96-well microtiter plates.

  • Incubation: The plates were incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The synthesized 1,3-benzodioxole derivatives were added to the wells at various concentrations.

  • Further Incubation: The cells were incubated with the compounds for an additional 48 hours.

  • Cell Fixation: Adherent cells were fixed by the addition of cold trichloroacetic acid.

  • Staining: The fixed cells were stained with sulforhodamine B.

  • Absorbance Measurement: The absorbance was read on an automated plate reader at a wavelength of 515 nm.

  • Data Calculation: The percentage of cell growth was calculated for each compound concentration, and the GI₅₀, TGI, and LC₅₀ values were determined.

Thioredoxin Reductase (TrxR) Inhibition Pathway

The conjugation of 1,3-benzodioxole derivatives with arsenicals has been shown to inhibit the thioredoxin system, a key pathway in cancer cell survival. The following diagram illustrates the proposed mechanism of action.

G NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- Trx Thioredoxin (Trx) TrxR->Trx e- ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased Substrates Downstream Substrates Trx->Substrates Reduction Apoptosis Apoptosis ROS->Apoptosis Arsenical_Benzodioxole Arsenical-1,3-Benzodioxole Conjugate Arsenical_Benzodioxole->TrxR Inhibition

Proposed mechanism of TrxR inhibition by arsenical-1,3-benzodioxole conjugates.

This pathway highlights how the inhibition of Thioredoxin Reductase (TrxR) by the arsenical-1,3-benzodioxole conjugates disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[3]

Conclusion

The 1,3-benzodioxole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. The available data, though not specific to this compound derivatives, indicates that modifications to the benzodioxole ring system can lead to compounds with significant biological activity. Further research, including the synthesis and systematic biological evaluation of a broader range of derivatives, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. This will be crucial for guiding the design of more potent and selective drug candidates.

References

A Comparative Guide to the Quantum Chemical Properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a fluorinated benzodioxole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from closely related benzodioxole analogues to provide a comprehensive overview of its likely electronic and structural characteristics. The comparison aims to inform researchers on the potential reactivity, stability, and intermolecular interactions of this compound, which are critical parameters in drug design and development.

Comparative Analysis of Quantum Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer valuable insights into the electronic structure and reactivity of molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are crucial in predicting a molecule's behavior in biological systems.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference
1,3-Benzodioxole Semi-empirical (AM1)-8.95-0.258.70Not Reported[1]
1,4-Benzodioxane Chalcone Derivative B3LYP/6-311++G(d,p)-6.21-2.393.823.57[2]
Quinoline (for context) DFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83Not Reported[3]

Note: The values presented are from different studies using varied computational methods and basis sets, which can influence the results. Direct comparison should be made with caution. The inclusion of Quinoline, a well-studied heterocyclic compound, provides additional context for the range of these electronic properties in bioactive molecules.

The difluoromethyl group at the 2-position of the target molecule is expected to significantly influence its electronic properties. Fluorine's high electronegativity will likely lower both the HOMO and LUMO energy levels, potentially increasing the molecule's stability and altering its reactivity profile. The hydroxymethyl group at the 4-position can participate in hydrogen bonding, which is a critical interaction for drug-receptor binding.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, a general synthetic route can be proposed based on established methods for the preparation of similar benzodioxole derivatives.

General Synthesis of 2,2-Difluoro-1,3-benzodioxoles

The synthesis of the 2,2-difluoro-1,3-benzodioxole core typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a source of the difluoromethylene group.

Materials:

  • Substituted catechol (e.g., 3,4-dihydroxybenzyl alcohol for the target molecule)

  • A difluorocarbene precursor (e.g., dibromodifluoromethane or a similar gem-difluorinating agent)

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., dimethylformamide - DMF)

Procedure:

  • The substituted catechol is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The base is added to the solution to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.

  • The difluorocarbene precursor is then added, often slowly and at a controlled temperature, to react with the phenoxide and form the dioxole ring.

  • The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is typically achieved through column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Visualizing Computational and Biological Pathways

To better understand the context of quantum chemical calculations and the potential biological relevance of this compound, the following diagrams, generated using the DOT language, illustrate a typical computational workflow and a key signaling pathway involving benzodioxole derivatives.

Computational_Workflow cluster_prep Molecular Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_build Build 3D Structure of 4-Hydroxymethyl-2,2-difluoro- 1,3-benzodioxole geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) geom_opt->elec_prop spectroscopy Simulated Spectra (IR, NMR) freq_calc->spectroscopy Vibrational Frequencies reactivity Reactivity Analysis (HOMO-LUMO Gap) elec_prop->reactivity Orbital Energies comparison Comparison with Analogues reactivity->comparison spectroscopy->comparison

Caption: A typical workflow for quantum chemical calculations on a molecule like this compound.

Many benzodioxole derivatives are known to interact with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. The following diagram illustrates the inhibitory effect of some benzodioxole compounds on CYP450 enzymes.

CYP450_Inhibition cluster_drug Drug Metabolism cluster_inhibitor Inhibition Pathway Drug Drug (Substrate) CYP450 CYP450 Enzyme Drug->CYP450 Binds to Active Site Metabolite Metabolite CYP450->Metabolite Metabolizes Reactive_Intermediate Reactive Intermediate (e.g., Carbene) CYP450->Reactive_Intermediate Forms Inactive_Complex Inactive CYP450 Complex Benzodioxole Benzodioxole Derivative (Inhibitor) Benzodioxole->CYP450 Binds and is Metabolized Reactive_Intermediate->Inactive_Complex Covalently Binds to

Caption: Mechanism of cytochrome P450 inhibition by certain benzodioxole derivatives.

Conclusion

This compound represents a promising scaffold in medicinal chemistry, combining the established biological relevance of the benzodioxole core with the unique properties imparted by fluorination. While direct computational and experimental data for this specific molecule are sparse, analysis of related compounds suggests that the difluoromethyl group will significantly impact its electronic properties, likely enhancing metabolic stability. The hydroxymethyl substituent provides a handle for further derivatization and can engage in crucial hydrogen bonding interactions within a biological target. The potential for this class of compounds to act as enzyme inhibitors, particularly for CYP450, warrants further investigation. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and its derivatives. Future work should focus on dedicated quantum chemical studies and the acquisition of detailed experimental data to validate these predictions and fully elucidate the structure-activity relationships of this promising molecule.

References

Comparative Analysis of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole and two of its structural analogs: 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde and 4-(Hydroxymethyl)benzo[d][1][2]dioxole. This objective comparison, supported by available experimental and predicted data, is intended to assist researchers in selecting the appropriate building block for their specific applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its analogs is presented below. These properties are crucial for understanding the solubility, stability, and potential handling requirements of each molecule.

PropertyThis compound2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde4-(Hydroxymethyl)benzo[d][1][2]dioxole
CAS Number 157437-25-7[3]119895-68-0[4]36337-33-8
Molecular Formula C₈H₆F₂O₃[1][3]C₈H₄F₂O₃[4]C₈H₈O₃
Molecular Weight 188.13 g/mol [1][3]186.11 g/mol 152.15 g/mol
Physical Form Solid[1]Liquid[4]Solid
Melting Point Data not availableData not available56-58 °C
Boiling Point Data not availableData not available145-150 °C at 10 mmHg
Density Data not available1.423 g/mL at 25 °C[4]Data not available
Refractive Index Data not availablen20/D 1.497[4]Data not available

Spectroscopic Data Comparison

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a comparison of the expected and available spectroscopic data for the three molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR Data (Predicted/Reported)¹³C NMR Data (Predicted/Reported)
This compound Aromatic protons (3H), methylene protons (2H, singlet), hydroxyl proton (1H, broad singlet).Aromatic carbons, methylene carbon (~60-65 ppm), CF₂ carbon (quaternary).
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde Aromatic protons (3H), aldehyde proton (1H, singlet, ~9.5-10.5 ppm).Aromatic carbons, aldehyde carbonyl carbon (~190 ppm), CF₂ carbon (quaternary).
4-(Hydroxymethyl)benzo[d][1][2]dioxole Aromatic protons (3H), methylene protons (2H, singlet, ~4.5 ppm), O-CH₂-O protons (2H, singlet, ~5.9 ppm), hydroxyl proton (1H, broad singlet).Aromatic carbons, methylene carbon (~64 ppm), O-CH₂-O carbon (~101 ppm).
Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound O-H stretch: broad, ~3300-3400; C-H aromatic stretch: ~3000-3100; C-H aliphatic stretch: ~2850-2950; C=C aromatic stretch: ~1450-1600; C-O stretch: ~1000-1300; C-F stretch: ~1000-1200.
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde C-H aromatic stretch: ~3000-3100; C-H aldehyde stretch: ~2720 and ~2820; C=O aldehyde stretch: ~1690-1710; C=C aromatic stretch: ~1450-1600; C-O stretch: ~1000-1300; C-F stretch: ~1000-1200.
4-(Hydroxymethyl)benzo[d][1][2]dioxole O-H stretch: broad, ~3300-3400; C-H aromatic stretch: ~3000-3100; C-H aliphatic stretch: ~2850-2950; C=C aromatic stretch: ~1450-1600; C-O stretch: ~1000-1300 (including the characteristic dioxole vibrations).
Mass Spectrometry (MS)
CompoundExpected Molecular Ion (M⁺) or [M+H]⁺ (m/z)
This compound 188.0285
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde 186.0128
4-(Hydroxymethyl)benzo[d][1][2]dioxole 152.0473

Experimental Protocols

A generalized protocol for obtaining a key piece of characterization data, such as a ¹³C NMR spectrum, is provided below. This protocol is applicable to all three compounds with minor adjustments for solubility.

Protocol: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the lock signal of the deuterated solvent.

  • Acquisition Parameters:

    • Set the experiment to a standard proton-decoupled ¹³C NMR acquisition.

    • Define the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Set an appropriate relaxation delay (e.g., 2 seconds) to ensure quantitative signal intensity is not required.

    • The number of scans will depend on the sample concentration and instrument sensitivity; typically, several hundred to a few thousand scans are sufficient.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized chemical compound.

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS MP Melting Point Determination Purification->MP Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MP->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

References

cross-referencing spectroscopic data of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole with databases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Profile of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for this compound against structurally similar compounds. Due to the limited availability of published experimental spectra for the target compound, this guide utilizes predicted data from validated computational models alongside experimental data for analogous compounds to offer a comprehensive reference for researchers.

Workflow for Spectroscopic Data Cross-Referencing

workflow Workflow for Cross-Referencing Spectroscopic Data cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison cluster_validation Structure Validation A Synthesize or Procure This compound B Acquire Spectroscopic Data (NMR, IR, MS) A->B C Process Raw Spectroscopic Data B->C D Cross-Reference with Public & Commercial Databases (e.g., SDBS, PubChem, SciFinder) C->D E Compare with Predicted Spectra (e.g., NMRDB, ChemDraw) C->E F Compare with Spectroscopic Data of Alternative Compounds C->F G Confirm Structure of This compound D->G E->G F->G

Caption: Workflow for Spectroscopic Data Acquisition and Cross-Referencing.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and two alternative compounds: 2,2-difluoro-1,3-benzodioxole and 4-bromo-2,2-difluoro-1,3-benzodioxole.

¹H NMR Data (Predicted, 500 MHz, CDCl₃)
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~7.1-7.3m3HAr-H
~4.7s2H-CH₂OH
~1.8t1H-OH
2,2-difluoro-1,3-benzodioxole ~7.0m4HAr-H
4-bromo-2,2-difluoro-1,3-benzodioxole ~7.3-7.5m3HAr-H
¹³C NMR Data (Predicted, 125 MHz, CDCl₃)
CompoundChemical Shift (ppm)Assignment
This compound ~145-150C-O (aromatic)
~130-140C-CF₂ (aromatic)
~110-125Ar-C
~118 (t)CF₂
~65-CH₂OH
2,2-difluoro-1,3-benzodioxole ~143C-O (aromatic)
~125Ar-CH
~119 (t)CF₂
~110Ar-CH
4-bromo-2,2-difluoro-1,3-benzodioxole ~145-150C-O (aromatic)
~130-140C-CF₂ (aromatic)
~110-130Ar-C
~118 (t)CF₂
~100-110C-Br
IR Spectroscopy Data (Predicted/Characteristic Ranges)
CompoundAbsorption Band (cm⁻¹)Functional Group
This compound 3200-3600 (broad)O-H stretch (alcohol)[1][2][3][4][5]
2850-3000C-H stretch (aromatic and CH₂)
1450-1600C=C stretch (aromatic)
1200-1300C-F stretch
1000-1250C-O stretch (alcohol and ether)[2][3][5]
2,2-difluoro-1,3-benzodioxole 2850-3000C-H stretch (aromatic)
1450-1600C=C stretch (aromatic)
1200-1300C-F stretch
1000-1250C-O stretch (ether)
4-bromo-2,2-difluoro-1,3-benzodioxole 2850-3000C-H stretch (aromatic)
1450-1600C=C stretch (aromatic)
1200-1300C-F stretch
1000-1250C-O stretch (ether)
500-600C-Br stretch
Mass Spectrometry Data (Predicted Fragmentation)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
This compound 188.03169, 157, 139Loss of -OH, loss of -CH₂OH, loss of -OH and -CF₂
2,2-difluoro-1,3-benzodioxole 158.02129, 101Loss of -F, loss of -CF₂
4-bromo-2,2-difluoro-1,3-benzodioxole 235.93/237.93 (isotope pattern)207/209, 157, 128Loss of -F, loss of -Br, loss of -Br and -F

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzodioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source (typically at 70 eV). Acquire the mass spectrum over a similar mass range.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions. Determine the elemental composition from high-resolution mass spectrometry data if available. The fragmentation of aromatic compounds often results in a prominent molecular ion.[6] For alcohols, fragmentation can occur through alpha cleavage or dehydration.[4]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a compound classified as acutely toxic. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

Hazard Classification

This compound is classified as acutely toxic, specifically "Acute Toxicity 3, Oral" with the corresponding hazard statement H301: Toxic if swallowed. This classification necessitates stringent disposal protocols.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • All waste containing this compound, including residual amounts, contaminated materials (e.g., weigh boats, pipette tips, gloves), and rinsate from cleaning contaminated glassware, must be collected in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Labeling of Hazardous Waste:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration or approximate amount of the chemical

      • The date the waste was first added to the container

      • The appropriate hazard pictogram (GHS06: skull and crossbones)

      • Contact information for the responsible researcher or laboratory

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Disposal of Empty Containers:

    • Due to the acute toxicity of this compound, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate, and preferably all three, must be collected and disposed of as hazardous waste in the designated container.[1][2]

    • After triple-rinsing, the container should be air-dried in a fume hood.

    • Deface or remove the original label before disposing of the rinsed, dried container in the regular trash.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional procedures for waste manifest and pickup requests.

Quantitative Data Summary

ParameterValueReference
Hazard Classification Acute Toxicity 3, Oral
GHS Pictogram GHS06 (Skull and Crossbones)
Hazard Statement H301: Toxic if swallowed
Storage Class Code 6.1C: Combustible, acutely toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Experimental Workflow for Disposal

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe waste_collection Collect all waste (chemical, contaminated items, rinsate) in a designated hazardous waste container. ppe->waste_collection labeling Label container with: - 'Hazardous Waste' - Full chemical name - Hazard pictogram (GHS06) - Date and contact info waste_collection->labeling storage Store container in a designated, secure, and well-ventilated area with secondary containment. labeling->storage empty_container Is the original container empty? storage->empty_container triple_rinse Triple-rinse the empty container with a suitable solvent. empty_container->triple_rinse Yes spill Is there a spill? empty_container->spill No collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface original label and dispose of rinsed, dry container in regular trash. collect_rinsate->dispose_container dispose_container->spill spill_cleanup Clean spill with inert absorbent. Collect all cleanup materials as hazardous waste. spill->spill_cleanup Yes waste_pickup Contact EHS for hazardous waste pickup. spill->waste_pickup No spill_cleanup->waste_pickup end End: Safe Disposal Complete waste_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Hydroxymethyl-2,2-difluoro-1,3-benzodioxole, a compound used in early discovery research.

Chemical Identifier:

  • CAS Number: 157437-25-7

  • Molecular Formula: C₈H₆F₂O₃[1]

  • Molecular Weight: 188.13 g/mol [1]

Hazard Identification: This compound is classified as acutely toxic if swallowed. The signal word for this chemical is "Danger".

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone operations.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially in poorly ventilated areas or when generating aerosols.
Hand Protection Wear compatible chemical-resistant gloves. Inspect gloves prior to use.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.[2]

  • Keep away from ignition sources such as heat, sparks, and open flames.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Operational Workflow

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

Handling Workflow for this compound Receipt_and_Storage Receipt and Storage Store at -20°C Preparation Preparation Equilibrate to Room Temperature Receipt_and_Storage->Preparation Weighing Weighing Perform in a Fume Hood Preparation->Weighing Dissolution Dissolution Use Appropriate Solvent Weighing->Dissolution Reaction Reaction/Experiment Maintain Inert Atmosphere if Necessary Dissolution->Reaction Waste_Collection Waste Collection Segregate Solid and Liquid Waste Reaction->Waste_Collection Disposal Disposal Follow Institutional and Local Regulations Waste_Collection->Disposal

Handling Workflow Diagram

Disposal Plan

Contaminated materials and waste containing this compound should be treated as hazardous waste.

  • Waste Segregation: Keep solid and liquid waste containing this chemical separate from other waste streams.

  • Containerization: Use clearly labeled, sealed containers for waste.

  • Disposal Route: Dispose of waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations. Do not dispose of down the drain or in regular trash.[3]

Experimental Protocols

Example Protocol Outline (for a related compound):

  • Dissolution: Dissolve the benzodioxole derivative and a diazide crosslinker in an appropriate solvent (e.g., DMF) in a vial.[4]

  • Catalyst Preparation: In separate vials, prepare solutions of the copper catalyst (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) in deionized water.[4]

  • Reaction Initiation: Add the copper solution to the monomer solution, followed by the reducing agent solution.[4]

  • Reaction Progression: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours) to allow for polymerization.[4]

  • Purification: Immerse the resulting polymer gel in a solvent like methanol to remove unreacted reagents, replacing the solvent daily for several days.[4]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[4]

Researchers should adapt this general outline based on the specific reactivity and solubility of this compound and the desired experimental outcome, always consulting relevant literature and safety data for all reagents used.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.